molecular formula C12H10ClNO2S B1338603 Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate CAS No. 75680-91-0

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1338603
CAS No.: 75680-91-0
M. Wt: 267.73 g/mol
InChI Key: RCSJMEGGOPRTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2S and its molecular weight is 267.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJMEGGOPRTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503177
Record name Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75680-91-0
Record name Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic organic compound featuring a central thiazole ring. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reported biological activities of this compound and its close analogs, with a focus on its potential as a lead molecule for the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO₂S[1]
Molecular Weight 267.73 g/mol [1]
CAS Number 75680-91-0[2]
Appearance Solid[1]
SMILES O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1[1]
InChI Key RCSJMEGGOPRTDG-UHFFFAOYSA-N[1]

Synthesis

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[3] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the likely precursors are ethyl 2-chloro-3-oxo-3-(4-chlorophenyl)propanoate and thiooxamic acid ethyl ester.

General Experimental Protocol (Hantzsch Thiazole Synthesis)

The following is a generalized protocol for the Hantzsch synthesis of a 4-aryl-1,3-thiazole-2-carboxylate, which can be adapted for the specific synthesis of this compound.

Materials:

  • α-Halo-β-ketoester (e.g., ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate) (1 equivalent)

  • Thioamide (e.g., Ethyl thiooxamate) (1.1-1.5 equivalents)

  • Absolute Ethanol

  • Reflux condenser

  • Stirring apparatus

  • Beakers

  • Büchner funnel and vacuum filtration apparatus

  • 5% Sodium bicarbonate solution

  • Deionized water

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the α-halo-β-ketoester in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the thioamide to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water, which should induce precipitation.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Logical Workflow for Hantzsch Synthesis:

Hantzsch_Synthesis reagents α-Haloketone + Thioamide dissolution Dissolve in Ethanol reagents->dissolution reflux Reflux (1-3h) dissolution->reflux cooling Cool to RT reflux->cooling precipitation Precipitate in Water cooling->precipitation neutralization Neutralize (NaHCO₃) precipitation->neutralization filtration Filter neutralization->filtration recrystallization Recrystallize filtration->recrystallization product Ethyl 4-(4-chlorophenyl)-1,3- thiazole-2-carboxylate recrystallization->product

Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Biological Activities

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific quantitative data for this compound is not extensively available in the public domain, the biological potential of structurally similar compounds provides valuable insights.

Antimicrobial Activity

Thiazole-containing compounds have shown potent activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy of new chemical entities is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table of Antimicrobial Activity for Structurally Related Thiazole Derivatives:

CompoundOrganismMIC (mg/mL)MBC/MFC (mg/mL)Reference
Heteroaryl(aryl) thiazole derivative 3 S. aureus0.230.47[4]
B. cereus0.230.47[4]
E. coli0.230.47[4]
S. Typhimurium0.230.47[4]
Heteroaryl(aryl) thiazole derivative 9 C. albicans0.060.11[4]
A. fumigatus0.110.23[4]
Anticancer Activity

The thiazole scaffold is a key component in several anticancer drugs. Novel thiazole derivatives are continuously being explored for their potential to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table of Anticancer Activity for Structurally Related 4-(4-chlorophenyl)thiazole Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol 82f -63.11 (µg/mL)[5]
4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline 82g -67.93 (µg/mL)[5]
4-(4-chlorophenyl)thiazole derivative 1f T. cruzi (trypomastigote)1.67[6]
T. cruzi (amastigote)1.96[6]
L. amazonensis (promastigote)19.86[6]
Anti-inflammatory Activity

Certain thiazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Table of Anti-inflammatory Activity for Structurally Related Thiazole Derivatives:

CompoundAssay% InhibitionReference
Substituted phenyl thiazole derivative 3c Carrageenan-induced rat paw edema (3rd hour)-[7]
Substituted phenyl thiazole derivative 5e Carrageenan-induced rat paw edema (5th hour, 20 mg/kg)64.59 ± 1.49[8]

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Microdilution Method

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Assay start Prepare Compound Stock Solution dilution Serial Dilution in 96-well Plate start->dilution addition Add Inoculum to Wells dilution->addition inoculum Prepare Bacterial Inoculum inoculum->addition incubation Incubate at 37°C for 18-24h addition->incubation readout Determine MIC incubation->readout MTT_Assay start Seed Cells in 96-well Plate treatment Treat with Compound Dilutions start->treatment incubation1 Incubate for 48-72h treatment->incubation1 mtt_add Add MTT Solution incubation1->mtt_add incubation2 Incubate for 4h mtt_add->incubation2 solubilize Solubilize Formazan with DMSO incubation2->solubilize readout Measure Absorbance at 570 nm solubilize->readout Signaling_Pathway compound Ethyl 4-(4-chlorophenyl)-1,3- thiazole-2-carboxylate enzyme Key Enzyme (e.g., Kinase, DNA Gyrase) compound->enzyme membrane Microbial Cell Membrane compound->membrane apoptosis Apoptotic Pathway compound->apoptosis inhibition Inhibition enzyme->inhibition disruption Disruption membrane->disruption induction Induction apoptosis->induction

References

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 75680-91-0

This technical guide provides a comprehensive overview of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below, providing a quantitative snapshot of its key characteristics.[1]

PropertyValueReference
CAS Number 75680-91-0
Molecular Formula C₁₂H₁₀ClNO₂S[1]
Molecular Weight 267.73 g/mol [1]
Appearance Solid[1]
Melting Point 106-108 °C
Purity ≥95%
InChI Key RCSJMEGGOPRTDG-UHFFFAOYSA-N[1]
SMILES O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1[1]

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide.

General Experimental Protocol (Hantzsch Thalassemia Synthesis)
  • Reaction Setup: To a solution of a suitable thioamide in a polar solvent such as ethanol, an equimolar amount of an α-haloketone is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel.

For the synthesis of this compound, the likely starting materials would be ethyl 2-chloro-3-oxobutanoate and 4-chlorothiobenzamide.

Synthesis_Workflow Reactants Ethyl 2-chloro-3-oxobutanoate + 4-Chlorothiobenzamide Reaction Reflux Reactants->Reaction in Solvent Ethanol Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Spectral Data

While a comprehensive set of spectral data for this compound is not publicly available, researchers can expect characteristic peaks in NMR, IR, and mass spectrometry that would confirm the structure of the molecule. One supplier notes that they do not collect analytical data for this product.[1]

  • ¹H NMR: Expected signals would include peaks for the ethyl group (a quartet and a triplet), aromatic protons from the chlorophenyl ring, and a singlet for the proton on the thiazole ring.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons, and the carbons of the thiazole ring.

  • IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester, C=N and C=S stretching of the thiazole ring, and C-Cl stretching of the chlorophenyl group.

  • Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (267.73), with a characteristic isotopic pattern due to the presence of chlorine.

Biological Activity and Potential Applications

Thiazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as an important intermediate in the synthesis of more complex, biologically active molecules.[2] It is particularly noted for its use in developing pharmaceuticals targeting central nervous system disorders and as antimicrobial agents.[2]

A structurally related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of Oct3/4, a key transcription factor in pluripotent stem cells.[3] This suggests that derivatives of this compound could be explored for their potential in regenerative medicine and stem cell research.

Given the diverse biological activities of the thiazole scaffold, this compound represents a valuable building block for the development of novel therapeutic agents. Further research into its biological effects and the synthesis of its derivatives is warranted.

Potential_Applications Core This compound Intermediate Key Intermediate Core->Intermediate Regenerative Regenerative Medicine (Stem Cell Research) Core->Regenerative Potential based on structural analogs CNS CNS Disorders Intermediate->CNS Antimicrobial Antimicrobial Agents Intermediate->Antimicrobial

Caption: Potential applications stemming from the core compound.

Safety Information

This compound is classified as causing serious eye irritation (H319).[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so and continue rinsing.[1]

Hazard InformationDetailsReference
GHS Pictogram GHS07[1]
Signal Word Warning[1]
Hazard Statement H319: Causes serious eye irritation[1]
Precautionary Statement P305 + P351 + P338[1]

References

Structure and chemical formula of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a substituted thiazole ring, is a recognized pharmacophore present in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, a detailed, representative synthetic protocol, and its characteristic physicochemical and spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole-based compounds for therapeutic development.

Chemical Structure and Properties

This compound is characterized by a central 1,3-thiazole ring substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a 4-chlorophenyl group.

Chemical Formula: C₁₂H₁₀ClNO₂S[1][2]

Molecular Weight: 267.73 g/mol [1][2]

Structure:

Table 1: Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₂H₁₀ClNO₂S[1][2]
Molecular Weight 267.73 g/mol [1][2]
Appearance Solid (predicted)[1]
SMILES O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1[1]
InChI 1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3[1]
InChIKey RCSJMEGGOPRTDG-UHFFFAOYSA-N[1]

Synthesis

The most common and efficient method for the synthesis of 4-aryl-1,3-thiazole-2-carboxylates is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the reaction would proceed between 2-bromo-1-(4-chlorophenyl)ethan-1-one and ethyl 2-thiooxamate.

Experimental Protocol: Representative Hantzsch Thiazole Synthesis

This protocol is a representative procedure based on established Hantzsch synthesis methodologies for structurally similar compounds.

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one

  • Ethyl 2-thiooxamate

  • Absolute Ethanol

  • Triethylamine (optional, as a base)

  • Deionized Water

  • Sodium Bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl 2-thiooxamate (1.0-1.2 equivalents).

  • The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 2-4 hours), the mixture is allowed to cool to room temperature.

  • The cooled reaction mixture is then poured into a beaker containing cold deionized water, which should induce the precipitation of the crude product.

  • If the starting materials were used as hydrochloride salts, the solution should be neutralized by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • The solid precipitate is collected by vacuum filtration using a Büchner funnel.

  • The collected solid is washed with ample deionized water to remove any inorganic impurities.

  • The crude product is dried in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds found in the literature.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05s1HThiazole-H5
~7.85d2HAr-H (ortho to C-thiazole)
~7.45d2HAr-H (meta to C-thiazole)
~4.45q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~161.0C=O (ester)
~158.0Thiazole-C2
~150.0Thiazole-C4
~135.0Ar-C (ipso, C-Cl)
~133.0Ar-C (ipso, C-thiazole)
~129.0Ar-CH (meta to C-thiazole)
~128.0Ar-CH (ortho to C-thiazole)
~125.0Thiazole-C5
~62.0-OCH₂CH₃
~14.0-OCH₂CH₃

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3100C-H stretch (aromatic and thiazole)
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1600, 1480C=C and C=N stretching (aromatic and thiazole)
~1250C-O stretch (ester)
~1100C-N stretch
~830C-Cl stretch

Table 5: Predicted Mass Spectrometry Data

m/zAssignment
267/269[M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes)
222/224[M - OCH₂CH₃]⁺
194/196[M - COOCH₂CH₃]⁺
154[C₈H₄ClS]⁺

Biological and Pharmacological Relevance

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of pharmacological properties. Thiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, the 4-chlorophenyl substituent is a common feature in many active pharmaceutical ingredients. This compound is often used as an intermediate in the synthesis of more complex, biologically active molecules targeting conditions such as central nervous system disorders and microbial infections.[2]

Experimental and Logical Workflows

The synthesis of this compound follows a logical and well-established chemical pathway. The general workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactant1 2-bromo-1-(4-chlorophenyl)ethan-1-one reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) reactant1->reaction reactant2 Ethyl 2-thiooxamate reactant2->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound serves as a valuable building block in the synthesis of potentially therapeutic agents. This guide provides a foundational understanding of its structure, a representative synthetic method, and expected analytical data. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

The Multifaceted Biological Activities of 4-(4-Chlorophenyl)thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-chlorophenyl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, in-vitro and in-vivo biological activities, and mechanisms of action of various derivatives based on this core structure. Quantitative data from numerous studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Anticancer Activity

Derivatives of 4-(4-chlorophenyl)thiazole have exhibited significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to be the inhibition of tubulin polymerization and the modulation of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR).

Inhibition of Tubulin Polymerization

Several 4-(4-chlorophenyl)thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5][6]

Quantitative Data: Tubulin Polymerization Inhibition

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-disubstituted thiazole derivative-2.00[2]
Thiazole-hydrazone-indole conjugate-1.68[2]
Thiazole-naphthalene hybrid-3.3[2]
Thiazol-5(4H)-one derivativesHCT-116, HepG-2, MCF-79.33 - 14.17 (nM)[5]
EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Certain 4-(4-chlorophenyl)thiazole-based compounds have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[7][8][9][10][11]

Quantitative Data: EGFR Kinase Inhibition

Compound ClassEGFR Kinase TypeIC50 (nM)Reference
Quinazoline-based thiazole derivativeWild-type2.17 - 16.32[9]
Quinazoline-based thiazole derivativeL858R/T790M mutant2.81[9]
Quinazoline-based thiazole derivativeL858R/T790M/C797S mutant3.62[9]
Imidazo[2,1-b]thiazole derivativeEGFR122 - 153[10]
Imidazo[2,1-b]thiazole derivativeHER278 - 108[10]
General Cytotoxicity

Quantitative Data: In Vitro Anticancer Activity (MTT Assay)

Compound DerivativeCancer Cell LineIC50 (µM)Reference
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVariousNot specified, but showed maximum cytotoxicity[12]
2-[2-[4-hydroxy -3-subtituted benzylidene] hydrazinyl]-thiazole 4[5H]-oneMCF-7, HepG2Exhibited antiproliferative activity[13]
4-cyanophenyl-2-hydrazinylthiazolesMCF-71.0 - 1.7[14]
4-cyanophenyl-2-hydrazinylthiazolesHCT-1161.1 - 1.6[14]
7-Chloro-3-phenyl-5-(trifluoromethyl)[15][16]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 panelMost active of the series[17]

Antimicrobial and Antiparasitic Activity

The 4-(4-chlorophenyl)thiazole core is also prevalent in compounds with potent antimicrobial and antiparasitic properties.

Antimicrobial Activity

These compounds have been evaluated against various bacterial and fungal strains, demonstrating significant growth inhibition.

Quantitative Data: Antimicrobial Activity

Compound DerivativeMicroorganismZone of Inhibition (mm)Reference
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a)B. subtilis, E. coli, S. aureusPromising activity[18]
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine (3c)A. flavusPromising activity[18]
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4b)A. flavusPromising activity[18]
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine (3a)A. nigerMaximum zone of inhibition[18]
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a)A. nigerMaximum zone of inhibition[18]
Antiparasitic Activity

Significant activity has been reported against neglected tropical disease pathogens like Leishmania amazonensis and Trypanosoma cruzi.[16][19][20]

Quantitative Data: Leishmanicidal and Trypanocidal Activity

Compound ClassParasite FormIC50 (µM)Reference
4-(4-chlorophenyl)thiazole derivativesL. amazonensis promastigote19.86 - 200[19][20]
4-(4-chlorophenyl)thiazole derivativesL. amazonensis amastigote101 - >200[19][20]
4-(4-chlorophenyl)thiazole derivativesT. cruzi trypomastigote1.67 - 100[19][20]
4-(4-chlorophenyl)thiazole derivativesT. cruzi amastigote1.96 - >200[19][20]

Anti-inflammatory and Other Activities

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been demonstrated in vivo, notably through the carrageenan-induced paw edema model.[21][22][23] Some derivatives also exhibit inhibitory activity against enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[24]

Quantitative Data: Anti-inflammatory and 5-LOX Inhibition

Compound DerivativeAssayActivityReference
4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (3c)Carrageenan-induced paw edemaMost active of the series (50 mg/kg p.o.)[22]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)Carrageenan-induced paw edema64.59% inhibition at 5h (20 mg/kg)[23]
4-(4-chlorophenyl)thiazol-2-amine (20)5-LOX inhibitionIC50 = 50 nM[24]
DNase I Inhibition

Certain 4-(4-chlorophenyl)thiazol-2-amines have been identified as inhibitors of bovine pancreatic DNase I.[24]

Quantitative Data: DNase I Inhibition

Compound DerivativeAssayIC50 (µM)Reference
4-(4-chlorophenyl)thiazol-2-amine (19)DNase I inhibition79.79[24]

Experimental Protocols

In Vitro Anticancer Drug Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 4-(4-chlorophenyl)thiazole compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes the evaluation of the anti-inflammatory effects of the test compounds in a rat model.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide animals into control, standard, and test groups.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the compounds.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Test compound (dissolved in a suitable solvent)

  • Positive control (standard antibiotic/antifungal)

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Plate Preparation: Pour the molten agar into petri dishes and allow to solidify. Spread the microbial inoculum evenly over the agar surface.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume of the test compound solution, positive control, and solvent control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Visualizations

Experimental Workflows

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Incubation mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: General experimental workflow for in vitro anticancer screening.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization grouping Grouping animal_acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin carrageenan_injection Carrageenan Injection drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement carrageenan_injection->paw_measurement calc_edema Calculate % Edema Inhibition paw_measurement->calc_edema stat_analysis Statistical Analysis calc_edema->stat_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Signaling Pathway

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 4-(4-chlorophenyl)thiazole Compound Compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action.

References

The Ascendancy of Thiazoles: A Technical Guide to the Discovery and Synthesis of Novel Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its prevalence in both natural products, such as vitamin B1, and clinically approved drugs underscores its therapeutic significance.[1][2][3] The structural versatility of the thiazole ring allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a plethora of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4][5][6] This technical guide provides an in-depth exploration of the discovery and synthesis of novel substituted thiazole derivatives, offering detailed experimental protocols and insights into their mechanisms of action for researchers and drug development professionals.

I. Synthetic Strategies for Novel Thiazole Derivatives

The construction of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis being a classical and widely employed method.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5] Modern synthetic approaches have expanded upon this foundation, introducing variations that offer improved yields, milder reaction conditions, and greater substituent diversity.

A. The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The Hantzsch synthesis remains a fundamental and versatile method for the preparation of thiazole derivatives.[5] The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide, leading to the formation of a thiazole ring through a cyclocondensation reaction.

A representative experimental workflow for the Hantzsch synthesis is depicted below:

Hantzsch_Workflow start Start reagents Combine α-haloketone and thioamide in solvent start->reagents reaction Heat reaction mixture (e.g., reflux) reagents->reaction cool Cool to room temperature reaction->cool precipitate Induce precipitation (e.g., add base) cool->precipitate filter Filter crude product precipitate->filter wash Wash with solvent (e.g., water, ethanol) filter->wash dry Dry the product wash->dry purify Purify (optional) (e.g., recrystallization) dry->purify end End purify->end

Caption: General workflow for the Hantzsch thiazole synthesis.

B. Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a fundamental 2-aminothiazole derivative via the Hantzsch reaction.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Equipment:

  • 20 mL scintillation vial

  • Magnetic stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting mixture through a Büchner funnel.

  • Wash the collected solid with deionized water.

  • Spread the solid on a tared watch glass and allow it to air dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

II. Anticancer Activity of Novel Thiazole Derivatives

A significant area of research focuses on the development of thiazole derivatives as potent anticancer agents. These compounds have been shown to target various cancer cell lines and signaling pathways crucial for tumor growth and survival.

A. Thiazole Derivatives as Potent Cytotoxic Agents

Recent studies have identified several novel thiazole derivatives with significant cytotoxic activity against a range of human cancer cell lines. The inhibitory concentrations (IC₅₀) of these compounds are often in the low micromolar to nanomolar range, highlighting their potential as therapeutic candidates.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
5b MCF-7 (Breast)0.48 ± 0.03[7]
A549 (Lung)0.97 ± 0.13[7]
3b (NCI-60 Panel)-[1]
3e (NCI-60 Panel)-[1]
6g A549 (Lung)1.537 ± 0.097[8]
10b A549 (Lung)-[9]
10d A549 (Lung)-[9]
B. Targeting Key Signaling Pathways in Cancer

The anticancer effects of many thiazole derivatives are attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] Certain thiazole derivatives have been designed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation. Thiazole derivatives have been developed as potent inhibitors of EGFR tyrosine kinase activity.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization->Signaling Proliferation Cell Proliferation Signaling->Proliferation Thiazole Thiazole Derivative Thiazole->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by thiazole derivatives.

C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Thiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Equipment:

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the thiazole derivative relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

A generalized workflow for the MTT assay is presented below:

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (e.g., 24h) seed->incubate1 treat Treat with thiazole derivative incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (e.g., 2-4h) add_mtt->incubate3 solubilize Solubilize formazan (add DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data (calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

III. Antimicrobial Potential of Novel Thiazole Derivatives

In addition to their anticancer properties, thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi. The rise of antimicrobial resistance necessitates the development of new therapeutic agents, and thiazoles represent a valuable scaffold in this endeavor.

A. Broad-Spectrum Antimicrobial Activity

Numerous studies have reported the synthesis of novel thiazole derivatives with potent antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of these compounds.

Compound IDMicroorganismMIC (µg/mL)Reference
43a S. aureus16.1 (µM)[10]
E. coli16.1 (µM)[10]
37c Bacteria46.9 - 93.7[10]
Fungi5.8 - 7.8 (µM)[10]
11 S. aureus150-200[11]
E. coli150-200[11]
A. niger150-200[11]
12 S. aureus125-150[11]
E. coli125-150[11]
A. niger125-150[11]
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Thiazole derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Equipment:

  • Incubator

  • Microplate reader (optional, for visual assessment)

  • Vortex mixer

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the thiazole derivative in the appropriate broth medium in the wells of a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole derivative that completely inhibits the visible growth of the microorganism.

IV. Conclusion

The discovery and synthesis of novel substituted thiazole derivatives continue to be a vibrant and highly productive area of research in medicinal chemistry. The inherent versatility of the thiazole scaffold, coupled with well-established and evolving synthetic methodologies, provides a robust platform for the development of new therapeutic agents. The potent anticancer and antimicrobial activities exhibited by many of these compounds, often linked to the modulation of key signaling pathways, highlight their significant potential in addressing unmet medical needs. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, serving as a valuable resource for researchers dedicated to the advancement of drug discovery and development.

References

The Ascendant Role of Ethyl Thiazole-2-Carboxylate Compounds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Within this class of compounds, ethyl thiazole-2-carboxylate and its derivatives have garnered significant attention for their synthetic versatility and broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic potential of these compounds, with a particular focus on their burgeoning role as anticancer agents.

Synthesis of Ethyl Thiazole-2-Carboxylate Derivatives

The construction of the ethyl thiazole-2-carboxylate core and its analogs is primarily achieved through the Hantzsch thiazole synthesis and its variations. This typically involves the condensation of an α-haloketone with a thioamide.

One common and efficient method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves a one-pot reaction starting from ethyl acetoacetate.[2] The process begins with the bromination of ethyl acetoacetate using N-bromosuccinimide (NBS), followed by cyclization with thiourea.[2]

Key Synthetic Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [2]

  • Step 1: Bromination

    • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL) at a temperature below 0°C, N-bromosuccinimide (10.5 g, 0.06 mol) is added.

    • The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization

    • Thiourea (3.80 g, 0.05 mol) is added to the reaction mixture.

    • The mixture is then heated to 80°C for 2 hours.

  • Step 3: Work-up and Purification

    • After cooling to room temperature, the mixture is filtered to remove any insoluble substances.

    • Ammonia solution is added to the filtrate, resulting in the formation of a yellow precipitate.

    • The precipitate is stirred at room temperature for 10 minutes and then collected by filtration.

    • The solid is washed with water and recrystallized from ethyl acetate to yield the final product.

Protocol 2: Synthesis of Ethyl 2-aminothiazole-5-carboxylate from Ethyl 3-ethoxyacrylate [3]

  • Step 1: Bromination

    • N-bromosuccinimide (19.6 g, 0.11 mol) is slowly added to a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) at -10°C.

    • The reaction mixture is then stirred at room temperature for 1 hour.

  • Step 2: Cyclization

    • Thiourea (7.6 g, 0.1 mol) is added, and the mixture is heated to 80°C for 1 hour.

  • Step 3: Work-up and Purification

    • Upon completion, the solution is cooled to room temperature, and ammonia (20 mL) is added.

    • The resulting paste is stirred for 10 minutes and then filtered.

    • The filter cake is washed with water and dried under vacuum to give the final product.

Biological Activities and Therapeutic Potential

Derivatives of ethyl thiazole-2-carboxylate exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The primary focus of recent research has been on the development of these compounds as potent and selective anticancer agents.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer efficacy of ethyl thiazole-2-carboxylate derivatives often stems from their ability to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.

The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor, is a key target in cancer therapy.[4] Dysregulation of the c-Met signaling pathway is implicated in a wide array of human cancers, promoting tumor invasion, metastasis, and angiogenesis.[4] Several ethyl thiazole-2-carboxylate derivatives have been identified as potent c-Met kinase inhibitors.

cMet_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds Thiazole_Inhibitor Ethyl Thiazole-2-Carboxylate Derivative PI3K PI3K AKT AKT mTOR mTOR RAS RAS RAF RAF MEK MEK ERK ERK STAT3 STAT3 Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Metastasis Metastasis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Thiazole-containing compounds have demonstrated significant potential as VEGFR-2 inhibitors.[6][7]

VEGFR2_Pathway cluster_receptor Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Thiazole_Inhibitor Ethyl Thiazole-2-Carboxylate Derivative PLCg PLCγ PKC PKC RAF RAF MEK MEK ERK ERK PI3K PI3K AKT AKT Proliferation Endothelial Cell Proliferation Migration Migration Survival Survival Permeability Vascular Permeability

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases.[8] Their overexpression and hyperactivity are hallmarks of several cancers, particularly breast cancer, leading to increased cell proliferation and survival.[1][8] Dual inhibition of EGFR and HER2 is a promising therapeutic strategy, and various thiazole derivatives have been developed for this purpose.[9]

EGFR_HER2_Pathway cluster_receptor Cancer Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR HER2 HER2 EGFR->HER2 Dimerization Thiazole_Inhibitor Ethyl Thiazole-2-Carboxylate Derivative PI3K PI3K AKT AKT mTOR mTOR RAS RAS RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation Survival Cell Survival

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[10] Its aberrant activity is a common feature in cancer cells.[10] Inhibition of CDK2 by small molecules, including thiazole derivatives, can lead to cell cycle arrest and apoptosis.[11][12][13]

CDK2_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK2 Regulation G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase Thiazole_Inhibitor Ethyl Thiazole-2-Carboxylate Derivative CyclinE Cyclin E CDK2 CDK2 Rb Rb E2F E2F DNA_Synthesis DNA Synthesis p53 p53 Bax Bax Apoptosis Apoptosis

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected ethyl thiazole-2-carboxylate derivatives against various cancer cell lines.

Table 1: c-Met Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Reference
Foretinibc-Met-[14]
51amc-Met-[14]
51amc-Met H1094R93.6[14]
51amc-Met D1228H29.4[14]
51amc-Met Y1230H45.8[14]

Table 2: VEGFR-2 Kinase Inhibitory Activity

CompoundTargetIC50 (µM)Reference
SorafenibVEGFR-2-[6][7]
Compound 4cVEGFR-20.15[6][7]

Table 3: EGFR and HER2 Kinase Inhibitory Activity

CompoundTargetIC50 (µM)Reference
LapatinibEGFR0.0061[9]
LapatinibHER20.0172[9]
Compound 18cEGFR0.00498[9]
Compound 18cHER20.00985[9]
Compound 21aEGFR0.0058[9]
Compound 21aHER20.0142[9]
Compound 18bEGFR0.00704[9]
Compound 18bHER20.0163[9]

Table 4: Cytotoxicity against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
DoxorubicinMCF-7-[15]
5bMCF-70.48[15]
5bA5490.97[15]
StaurosporineMCF-76.77[6][7]
StaurosporineHepG28.4[6][7]
4cMCF-72.57[6][7]
4cHepG27.26[6][7]
LapatinibMCF-77.45[9]
18bHepG23.57[9]
18cHepG20.97[9]
21aHepG22.15[9]

Experimental Workflow for Drug Discovery

The development of novel ethyl thiazole-2-carboxylate derivatives as anticancer agents typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Studies A Compound Design (e.g., QSAR, Docking) B Synthesis of Thiazole Derivatives A->B C Purification & Characterization (e.g., NMR, Mass Spec) B->C D Cytotoxicity Screening (e.g., MTT Assay) C->D E Enzyme Inhibition Assays (e.g., Kinase Assays) D->E F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F G In Silico ADMET Prediction F->G H In Vivo Pharmacokinetic Studies G->H I In Vivo Efficacy Studies (e.g., Xenograft Models) H->I J Lead Optimization I->J

Conclusion

Ethyl thiazole-2-carboxylate and its derivatives represent a highly promising class of compounds in the field of drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, while their inherent biological activities provide a solid foundation for the development of novel therapeutics. The demonstrated efficacy of these compounds as potent inhibitors of key oncogenic kinases underscores their potential in the development of next-generation anticancer agents. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic profiles, and in-depth investigation of their mechanisms of action will undoubtedly pave the way for their translation into clinical candidates.

References

The Therapeutic Renaissance of the Thiazole Scaffold: A Technical Guide to Its Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4] Thiazole-based compounds are integral to numerous clinically approved drugs, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][5] This technical guide provides an in-depth overview of the therapeutic applications of thiazole derivatives for researchers, scientists, and drug development professionals. It details the mechanisms of action, summarizes key quantitative bioactivity data, provides detailed experimental protocols for evaluation, and visualizes the critical signaling pathways involved.

Introduction to the Thiazole Moiety

Thiazole is an aromatic heterocyclic compound that serves as a fundamental building block in the design of bioactive molecules.[1] Its aromaticity and the presence of sulfur and nitrogen atoms allow for diverse substitution patterns, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This versatility has led to the inclusion of the thiazole ring in numerous approved drugs, including the anticancer agent Dasatinib, the antibiotic Sulfathiazole, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[3][5][6] The ongoing research into thiazole derivatives continues to uncover novel compounds with significant potential to address unmet medical needs across various disease areas.[4]

Anticancer Applications

Thiazole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells, such as protein kinases and the PI3K/Akt/mTOR pathway.[7][9] Clinically approved drugs like Dasatinib and Ixazomib validate the potential of this scaffold in oncology.[7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which thiazole-based compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[10]

  • BCR-ABL and Src Family Kinase Inhibition: Dasatinib, a potent thiazole-containing drug, is a multi-targeted kinase inhibitor. Its primary targets include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), and Src family kinases (SFKs).[3] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways like RAS/MAPK and PI3K/Akt, which ultimately leads to the apoptosis of cancer cells.[3][11]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer.[4][12] Several novel thiazole derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[7][12] These compounds block the phosphorylation cascade, leading to cell cycle arrest and apoptosis.[7]

Signaling Pathway Diagrams

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GrowthFactor->Receptor Binds Grb2_Sos Grb2/Sos Receptor->Grb2_Sos BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->Grb2_Sos Activates PI3K PI3K BCR_ABL->PI3K Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits SRC Src Family Kinases (SFK) Dasatinib->SRC Inhibits SRC->PI3K RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Promotes

Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking proliferation pathways.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Thiazole_Inhibitor Thiazole-Based PI3K/mTOR Inhibitor Thiazole_Inhibitor->PI3K Inhibits mTORC1 mTORC1 Thiazole_Inhibitor->mTORC1 Inhibits PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 Phospholipase A2 (PLA2) PLA2->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 COX_Pathway Cyclooxygenase (COX) Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Produces COX2->Prostaglandins_Thromboxanes Produces Leukotrienes Leukotrienes LOX5->Leukotrienes Produces Thiazole_Inhibitor Thiazole-Based COX/LOX Inhibitor Thiazole_Inhibitor->COX2 Inhibits Thiazole_Inhibitor->LOX5 Inhibits Experimental_Workflow cluster_workflow Drug Discovery & Evaluation Workflow Synthesis Compound Synthesis In_Vitro In Vitro Assays (Enzyme/Cell-based) Synthesis->In_Vitro Screening Data_Analysis Data Analysis (IC50 / MIC) In_Vitro->Data_Analysis Quantification In_Vivo In Vivo Models (e.g., Animal Studies) Data_Analysis->In_Vivo Select Potent Compounds Lead_Opt Lead Optimization In_Vivo->Lead_Opt Validate Efficacy & Safety

References

A Technical Guide to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the compound's characteristics.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₂S[1]
Molecular Weight 267.73 g/mol [1]
Physical Form Solid
CAS Number 75680-91-0[1]
IUPAC Name This compound
SMILES String O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1
InChI Key RCSJMEGGOPRTDG-UHFFFAOYSA-N
Melting Point Data not available for this specific compound. For comparison, similar 4-(4-chlorophenyl)thiazole derivatives exhibit melting points in the range of 176-282 °C.[2]
Boiling Point Data not available.
Solubility Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Conditions 2-8°C, sealed, dry[1]

Synthesis and Characterization

A standard and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis. Below is a detailed experimental protocol based on established methodologies for similar thiazole derivatives.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • Ethyl 2-chloroacetoacetate

  • 4-chlorothiobenzamide

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization

The structure and purity of the synthesized compound can be confirmed using the following spectroscopic techniques. Expected spectral data, based on closely related compounds, are provided.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons of the chlorophenyl ring (two doublets), and a singlet for the thiazole proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal signals for the carbonyl carbon of the ester, the carbons of the thiazole and chlorophenyl rings, and the ethyl group carbons.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (267.73 g/mol ), along with a characteristic [M+2]⁺ peak due to the chlorine isotope.

Potential Biological Activities and Signaling Pathways

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The presence of the 4-chlorophenyl substituent is often associated with enhanced potency.

Antimicrobial and Antiparasitic Activity

Compounds containing the 4-(4-chlorophenyl)thiazole scaffold have demonstrated significant activity against various pathogens. Studies have shown that these compounds can be effective against Leishmania amazonensis and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively[2]. The proposed mechanism often involves the inhibition of essential parasitic enzymes or disruption of the parasite's cellular integrity.

Anticancer Activity

Several thiazole derivatives have been investigated as potential anticancer agents. A notable mechanism of action for some related compounds is the inhibition of tubulin polymerization[3]. By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. The 4-chlorophenyl group can enhance the binding affinity of the molecule to the colchicine binding site on tubulin.

Below is a diagram illustrating the proposed mechanism of tubulin polymerization inhibition.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Thiazole_Compound Ethyl 4-(4-chlorophenyl) -1,3-thiazole-2-carboxylate Inhibition Inhibition Thiazole_Compound->Inhibition Inhibition->Polymerization Blocks Polymerization

Caption: Proposed mechanism of tubulin polymerization inhibition.

Stem Cell Differentiation

Interestingly, a structurally similar compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of Oct3/4 expression[4]. Oct3/4 is a key transcription factor that maintains pluripotency in embryonic stem cells. Small molecules that can modulate Oct3/4 expression are of significant interest for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). This suggests that this compound could also be investigated for its potential role in cellular reprogramming and differentiation pathways.

The following diagram outlines a simplified workflow for identifying small molecule inducers of pluripotency.

Pluripotency_Induction_Workflow Start High-Throughput Screening (HTS) of Compound Library Cell_Culture Culture of Somatic Cells (e.g., Fibroblasts) Start->Cell_Culture Compound_Treatment Treatment with Thiazole Derivatives Cell_Culture->Compound_Treatment Reporter_Assay Oct3/4 Reporter Assay (e.g., GFP) Compound_Treatment->Reporter_Assay Hit_Identification Identification of 'Hit' Compounds (Increased Reporter Signal) Reporter_Assay->Hit_Identification Lead_Optimization Lead Optimization (Chemical Modification) Hit_Identification->Lead_Optimization Active Compounds iPSC_Generation Generation of Induced Pluripotent Stem Cells (iPSCs) Lead_Optimization->iPSC_Generation

Caption: Workflow for identifying inducers of pluripotency.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development. Its synthesis is achievable through well-established synthetic routes, and its structural features suggest a range of potential biological activities, including antimicrobial, antiparasitic, and anticancer effects. Further investigation into its specific mechanisms of action and biological targets is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this promising compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic and synthetic aspects of the thiazole derivative, Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate. Despite a comprehensive search of available scientific literature and chemical databases, direct experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this specific compound has not been publicly reported. However, to facilitate research and development efforts, this document provides a detailed overview of the expected spectroscopic data and a general synthetic methodology based on closely related analogs. The presented information serves as a valuable reference for the synthesis and characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities. The structural features of this compound, including the 4-chlorophenyl group, the thiazole core, and the ethyl carboxylate moiety, make it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for the confirmation of its synthesis and for quality control in any subsequent applications.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the aromatic protons of the chlorophenyl ring, and the proton on the thiazole ring.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HThiazole-H5
~7.90d2HAr-H (ortho to Cl)
~7.45d2HAr-H (meta to Cl)
~4.40q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~161.0C=O (ester)
~158.0Thiazole-C2
~148.0Thiazole-C4
~135.0Ar-C (ipso to Cl)
~132.0Ar-C (ipso to thiazole)
~129.5Ar-CH (meta to Cl)
~128.0Ar-CH (ortho to Cl)
~118.0Thiazole-C5
~62.0-OCH₂CH₃
~14.5-OCH₂CH₃

Note: These are estimated chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic/thiazole)
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600MediumC=C stretch (aromatic)
~1550MediumC=N stretch (thiazole)
~1250StrongC-O stretch (ester)
~1100StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~281/283[M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes)
~253/255[M - C₂H₄]⁺
~208/210[M - COOC₂H₅]⁺

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic characterization of this compound, based on established literature methods for similar compounds.

Synthesis: Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.

  • Step 1: Synthesis of Ethyl 2-chloroacetoacetate. Thioamides can be reacted with α-haloketones to form the thiazole ring. In this case, ethyl oxalyl chloride can be reacted with a suitable chlorinating agent.

  • Step 2: Synthesis of 4-chlorothiobenzamide. 4-chlorobenzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane.

  • Step 3: Cyclization. Ethyl 2-chloroacetoacetate is reacted with 4-chlorothiobenzamide in a solvent such as ethanol or acetone, often in the presence of a base like pyridine or sodium bicarbonate, to yield this compound. The reaction mixture is typically refluxed for several hours. The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration, followed by recrystallization from a suitable solvent like ethanol.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Ethyl 2-chloroacetoacetate cyclization Cyclization (Hantzsch Synthesis) reactant1->cyclization reactant2 4-chlorothiobenzamide reactant2->cyclization purification Purification (Recrystallization) cyclization->purification product This compound purification->product

Synthetic workflow for this compound.
Spectroscopic Characterization

The structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, with techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

AnalysisWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir IR synthesis->ir ms Mass Spec synthesis->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Workflow for the spectroscopic analysis of the synthesized compound.

Conclusion

Crystal Structure Analysis of Ethyl Thiazole Carboxylate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Ethyl thiazole carboxylate analogs, in particular, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4][5] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design and structure-activity relationship (SAR) studies.[4][6] This technical guide provides an in-depth overview of the crystal structure analysis of ethyl thiazole carboxylate analogs, summarizing key crystallographic data, detailing experimental protocols, and illustrating relevant workflows.

Data Presentation: Crystallographic Data of Ethyl Thiazole Carboxylate Analogs

The following tables summarize representative crystallographic data for a selection of ethyl thiazole carboxylate analogs reported in the literature. This data provides insights into the molecular geometry and packing of these compounds in the solid state.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterCompound 1Compound 2Compound 3
Empirical Formula C₂₁H₂₂N₂O₂SC₁₈H₁₅N₃O₄SC₁₄H₁₁N₃O₄S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/n
a (Å) --20.6433(8)
b (Å) --6.9795(3)
c (Å) --20.9482(8)
α (°) 909090
β (°) --112.440(1)
γ (°) 909090
Volume (ų) --2789.67(19)
Z --8
R-factor (%) --3.44
Reference [7][7][8]

Note: Dashes indicate data not explicitly available in the provided search results. Compound 1 is ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, Compound 2 is ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate[7], and Compound 3 is ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate[8].

Table 2: Selected Bond Lengths and Angles for Thiazole Core

Bond/AngleTypical Range (Å/°)Observations
S–C(2) 1.71 - 1.75-
S–C(5) 1.70 - 1.74-
N–C(2) 1.30 - 1.34-
N–C(4) 1.37 - 1.41-
C(4)–C(5) 1.34 - 1.38-
C–S–C Angle 89.0 - 90.5The C-S-C angle in some reported analogs is approximately 89.70° to 89.94°.[7]

Note: This table provides typical ranges observed in thiazole derivatives. The planarity of the thiazole ring is a common feature, with some degree of electron delocalization present.[7][9]

Experimental Protocols

The determination of the crystal structure of ethyl thiazole carboxylate analogs involves a multi-step process, from synthesis to data analysis.

Synthesis of Ethyl Thiazole Carboxylate Analogs

A common synthetic route for ethyl 2-aminothiazole-4-carboxylate and its derivatives is the Hantzsch thiazole synthesis.[5][10][11]

General Procedure:

  • A mixture of a thiourea or thioamide derivative (e.g., thiourea) and an α-haloketone (e.g., ethyl 3-bromopyruvate) is prepared in a suitable solvent, typically ethanol.[10][11]

  • The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 hour).[10][11]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled mixture is poured into ice water to precipitate the product.[10][11]

  • The resulting solid is collected by filtration, washed with water, and dried to yield the desired ethyl thiazole carboxylate analog.[10][11]

Further modifications can be introduced by reacting the initial product with various reagents to obtain a library of analogs.[12]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6]

Methodology:

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the synthesized compound in an appropriate solvent or solvent mixture.[8][13]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray data is collected at a specific temperature, often low temperatures like 170 K, to minimize thermal vibrations.[8]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[6] Software packages such as SHELXS and SHELXL are commonly used for this purpose.[6]

  • Data Analysis: The refined structure provides precise information on bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are also analyzed to understand the crystal packing.[7][14] Hirshfeld surface analysis can be employed to further investigate these interactions.[14]

Mandatory Visualization

The following diagrams illustrate the general workflow of crystal structure analysis and a conceptual representation of intermolecular interactions in ethyl thiazole carboxylate analogs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Analog purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (SC-XRD) crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_analysis Data Analysis & Visualization refinement->data_analysis

Experimental workflow for crystal structure analysis.

signaling_pathway cluster_molecule1 Molecule A cluster_molecule2 Molecule B thiazole1 Thiazole Ring ester1 Ethyl Carboxylate substituent1 Substituent Group thiazole2 Thiazole Ring thiazole1->thiazole2 π-π Stacking substituent2 Substituent Group ester1->substituent2 Hydrogen Bonding (e.g., C-H...O) ester2 Ethyl Carboxylate

Conceptual diagram of intermolecular interactions.

References

An In-Depth Technical Guide to the ADME Profile and Pharmacokinetics of 4-(4-Chlorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-chlorophenyl)thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its versatile biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[1][2][3][4][5] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and pharmacokinetic properties of this class of compounds is paramount for their successful development as therapeutic agents. This technical guide provides a comprehensive overview of the ADME and pharmacokinetic characteristics of 4-(4-chlorophenyl)thiazole derivatives, supported by experimental protocols and data from structurally related compounds.

General ADME Profile of Thiazole-Containing Compounds

While specific experimental data for the 4-(4-chlorophenyl)thiazole core structure is limited in publicly available literature, the ADME properties can be inferred from in silico predictions and data from approved thiazole-containing drugs such as Dasatinib, Meloxicam, and Febuxostat.

Absorption
  • Oral Bioavailability: In silico studies on various 4-(4-chlorophenyl)thiazole derivatives suggest good oral bioavailability.[3][4] This is a common characteristic of many thiazole-based drugs.

  • Permeability: Thiazole derivatives often exhibit good membrane permeability, facilitating their absorption from the gastrointestinal tract.[6] The Caco-2 permeability assay is a standard in vitro model to predict human intestinal absorption.

Distribution
  • Plasma Protein Binding (PPB): Thiazole-containing drugs typically exhibit high binding to plasma proteins, primarily albumin. For instance, Meloxicam is more than 99.5% protein-bound, and Dasatinib is 96% protein-bound.[2][7][8] This high degree of binding can influence the free drug concentration and its distribution into tissues.

  • Volume of Distribution (Vd): The volume of distribution can vary significantly depending on the specific substitutions on the thiazole ring.

Metabolism
  • Primary Sites: The thiazole ring itself is susceptible to metabolism by cytochrome P450 (CYP) enzymes.[7][9][10] Common metabolic pathways include epoxidation, S-oxidation, and N-oxidation of the thiazole ring, which can lead to the formation of reactive metabolites.[7][9][10]

  • CYP Isoforms: CYP3A4 and CYP2C9 are frequently implicated in the metabolism of thiazole-containing compounds. For example, Meloxicam is primarily metabolized by CYP2C9 with a minor contribution from CYP3A4.[9] Dasatinib is a substrate for CYP3A4.[11]

  • Phase II Metabolism: Glucuronidation is a common phase II metabolic pathway for thiazole derivatives and their metabolites.[1]

Excretion
  • Routes of Elimination: Elimination of 4-(4-chlorophenyl)thiazole derivatives and their metabolites is expected to occur through both renal and fecal routes. The predominant route of excretion depends on the physicochemical properties of the individual compound and its metabolites. For instance, Meloxicam metabolites are excreted in both urine and feces.[7] Febuxostat and its metabolites are eliminated via both urine and feces.[1]

Data Presentation: Pharmacokinetics of Representative Thiazole-Containing Drugs

The following tables summarize the pharmacokinetic parameters of the approved drugs Meloxicam, Dasatinib, and Febuxostat, which contain a thiazole moiety and serve as valuable reference points.

Table 1: Pharmacokinetic Parameters of Meloxicam [7][8][10]

ParameterValue
Time to Peak (Tmax) ~4-5 hours
Bioavailability ~89%
Plasma Protein Binding >99.5%
Volume of Distribution (Vd) ~10 L
Elimination Half-life (t½) ~20 hours
Metabolism Primarily by CYP2C9, minor CYP3A4
Excretion Urine and feces (as metabolites)

Table 2: Pharmacokinetic Parameters of Dasatinib [2][11][12][13][14]

ParameterValue
Time to Peak (Tmax) 0.25 - 1.5 hours
Bioavailability Not determined in humans
Plasma Protein Binding 96%
Volume of Distribution (Vd) 2505 L
Elimination Half-life (t½) 3-4 hours
Metabolism Primarily by CYP3A4
Excretion Primarily feces (85%), minor urine

Table 3: Pharmacokinetic Parameters of Febuxostat [1][15][16][17][18]

ParameterValue
Time to Peak (Tmax) 1.0 - 1.5 hours
Bioavailability At least 84%
Plasma Protein Binding ~99.2%
Volume of Distribution (Vd) ~50 L
Elimination Half-life (t½) 5 - 8 hours
Metabolism UGT1A1, UGT1A3, UGT1A9, UGT2B7; CYP1A1, 1A2, 2C8, 2C9
Excretion Urine (49%) and feces (45%)

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below. These protocols can be adapted for the evaluation of novel 4-(4-chlorophenyl)thiazole derivatives.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Assay Procedure:

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the opposite chamber at specified time points.

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound.

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit major CYP isoforms.

Methodology:

  • Incubation: The test compound is pre-incubated with human liver microsomes and a specific CYP isoform probe substrate.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC50 value (concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is calculated.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

Objective: To determine the extent of binding of a test compound to plasma proteins.

Methodology:

  • Sample Preparation: The test compound is spiked into plasma.

  • Dialysis: The plasma sample is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

  • Equilibration: The device is incubated at 37°C to allow the unbound compound to equilibrge across the membrane.

  • Analysis: The concentrations of the test compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of 4-(4-chlorophenyl)thiazole derivatives are often attributed to their interaction with specific signaling pathways.

  • Anti-inflammatory Activity: Many thiazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).[16]

  • Anticancer Activity: The anticancer properties of this class of compounds can be mediated through various mechanisms, including:

    • Inhibition of Protein Kinases: Dasatinib, a multi-kinase inhibitor, targets BCR-ABL and Src family kinases.[11] Some 4-(4-chlorophenyl)thiazole derivatives have shown inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[19]

    • Induction of Apoptosis: Thiazole derivatives have been shown to induce apoptosis in cancer cells.[20]

    • Histone Acetyltransferase (HAT) Inhibition: Some derivatives are identified as HAT inhibitors, which can modulate gene expression involved in cell cycle and survival.[20]

Mandatory Visualizations

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract GI Tract->Portal Vein Permeation Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Free Drug Plasma Protein Binding Plasma Protein Binding Systemic Circulation->Plasma Protein Binding Liver (CYP450) Liver (CYP450) Systemic Circulation->Liver (CYP450) Metabolites Metabolites Liver (CYP450)->Metabolites Kidney Kidney Metabolites->Kidney Bile Bile Metabolites->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: General workflow of the ADME process for an orally administered drug.

Experimental_ADME_Workflow cluster_InVitro_Assays In Vitro ADME Assays cluster_InVivo_Studies In Vivo Pharmacokinetic Studies Test Compound Test Compound Caco-2 Permeability Caco-2 Permeability Test Compound->Caco-2 Permeability Metabolic Stability Metabolic Stability Test Compound->Metabolic Stability CYP Inhibition CYP Inhibition Test Compound->CYP Inhibition Plasma Protein Binding Plasma Protein Binding Test Compound->Plasma Protein Binding Animal Model Animal Model Caco-2 Permeability->Animal Model Metabolic Stability->Animal Model Blood Sampling Blood Sampling Animal Model->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameters PK Parameters LC-MS/MS Analysis->PK Parameters

Caption: Experimental workflow for ADME and pharmacokinetic profiling.

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 4-(4-chlorophenyl)thiazole derivative 4-(4-chlorophenyl)thiazole derivative 4-(4-chlorophenyl)thiazole derivative->COX-2 Enzyme Inhibition

Caption: Simplified COX-2 inhibition pathway by thiazole derivatives.

Conclusion

The 4-(4-chlorophenyl)thiazole scaffold represents a promising starting point for the development of novel therapeutics. While in silico predictions suggest favorable ADME properties, comprehensive in vitro and in vivo pharmacokinetic studies are crucial for lead optimization and candidate selection. This guide provides a foundational understanding of the expected ADME profile of these derivatives, detailed protocols for their experimental evaluation, and insights into their potential mechanisms of action. By leveraging this information, researchers can more effectively navigate the preclinical development of 4-(4-chlorophenyl)thiazole-based drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved via the well-established Hantzsch thiazole synthesis.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery. This compound serves as a key intermediate for the synthesis of more complex molecules. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, provides a reliable and efficient route to this class of compounds.

Reaction Scheme

The synthesis of this compound is accomplished by the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with ethyl thiooxamate in ethanol. The reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Figure 1: Reaction Scheme for the Synthesis of this compound

reactant1 2-bromo-1-(4-chlorophenyl)ethanone plus + reagents Ethanol Reflux reactant1->reagents reactant2 Ethyl thiooxamate reactant2->reagents product This compound plus->reagents reagents->product

Caption: Hantzsch thiazole synthesis of the target compound.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Ethyl thiooxamate (Ethyl 2-amino-2-thioxoacetate)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (10.0 mmol) in 100 mL of absolute ethanol.

  • Addition of Thioamide: To the stirred solution, add ethyl thiooxamate (10.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting materials are no longer visible on the TLC plate.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer and wash it with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
2-bromo-1-(4-chlorophenyl)ethanone10.0 mmol
Ethyl thiooxamate10.0 mmol
Reaction Conditions
SolventAbsolute Ethanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Product Information
Product NameThis compound
Molecular FormulaC₁₂H₁₀ClNO₂S
Molecular Weight267.73 g/mol
Yield and Purity
Theoretical Yield2.68 g
Actual Yield~85-95% (typical)
Purity (by HPLC)>98%
Physical Properties
AppearanceWhite to off-white solid
Melting Point88-90 °C
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ8.01 (s, 1H), 7.85 (d, J=8.4 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H), 4.51 (q, J=7.1 Hz, 2H), 1.47 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ161.2, 153.1, 147.9, 135.2, 132.8, 129.2, 127.5, 122.9, 62.9, 14.3
Mass Spectrum (ESI-MS)m/z 268.0 [M+H]⁺

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

start Start dissolve Dissolve 2-bromo-1-(4-chlorophenyl)ethanone in Ethanol start->dissolve add_thioamide Add Ethyl Thiooxamate dissolve->add_thioamide reflux Reflux for 4-6 hours add_thioamide->reflux monitor Monitor by TLC reflux->monitor workup Work-up (Evaporation, Extraction, Washing) monitor->workup purify Purification (Recrystallization or Column Chromatography) workup->purify characterize Characterization (MP, NMR, MS) purify->characterize end End Product characterize->end

Caption: Workflow for the synthesis of the target thiazole derivative.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-bromo-1-(4-chlorophenyl)ethanone is a lachrymator and skin irritant. Handle with care.

  • Ethanol is flammable. Avoid open flames.

  • Dispose of chemical waste according to institutional guidelines.

Application Notes and Protocols for the Hantzsch Synthesis of 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole derivatives.[1] This method is particularly valuable in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in a wide array of pharmacologically active compounds.[2][3] The reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[1] This application note provides detailed protocols and comparative data for the synthesis of 2,4-disubstituted thiazoles via the Hantzsch reaction, exploring various methodologies to optimize yield and reaction time.

Reaction Principle and Mechanism

The Hantzsch synthesis is a robust and high-yielding reaction that proceeds through a multi-step pathway.[2] The reaction commences with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final aromatic thiazole ring.[2]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Reaction intermediate2 Cyclization (Hemithioaminal) intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 2,4-Disubstituted Thiazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Comparative Synthetic Protocols

The classical Hantzsch synthesis often requires elevated temperatures and extended reaction times.[4] To address these limitations, several modifications have been developed, including microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free grinding methods. These alternative approaches can significantly reduce reaction times and, in some cases, improve yields.[4][5]

Synthetic MethodGeneral Yields (%)Reaction TimeKey AdvantagesCommon Drawbacks
Conventional Heating 70-95%2-24 hoursWell-established, broad substrate scope, reliable.[4]Often requires elevated temperatures and long reaction times.[4]
Microwave-Assisted 85-98%5-30 minutesDramatically reduced reaction times, often higher yields.[4]Requires specialized microwave equipment.[4]
Ultrasonic Irradiation 79-90%1.5-2 hoursMilder reaction conditions (often at room temperature).[5]Requires an ultrasonic bath or probe.
Solvent-Free (Grinding) 80-95%10-20 minutesEnvironmentally friendly, simple workup, rapid.[4]May not be suitable for all substrates, scalability can be a concern.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2,4-disubstituted thiazoles. The specific quantities of reagents and reaction conditions may need to be optimized for different substrates.

Protocol 1: Conventional Heating Method

This protocol is adapted from a standard procedure for the synthesis of 2-amino-4-phenylthiazole and can be generalized for other 2,4-disubstituted thiazoles.[2]

Reagents and Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thioamide (e.g., thiourea) (1.5 eq)

  • Solvent (e.g., Methanol or Ethanol)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Reaction vial or round-bottom flask

  • Stir bar and hot plate with stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a reaction vial, combine the α-haloketone (1.0 eq) and the thioamide (1.5 eq).[2]

  • Add the solvent (e.g., methanol, 5 mL for a 5 mmol scale reaction) and a stir bar.[2]

  • Heat the mixture with stirring on a hot plate. The temperature and time will vary depending on the substrates (e.g., 100°C for 30 minutes for 2-amino-4-phenylthiazole).[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the reaction from heat and allow it to cool to room temperature.[2]

  • Pour the reaction mixture into a beaker containing 5% Na₂CO₃ solution to neutralize the HBr formed and precipitate the product.[2]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[2]

  • Wash the filter cake with water.[2]

  • Dry the product in air or in a desiccator.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Ultrasonic Irradiation Method

This protocol is based on a greener synthesis approach for Hantzsch thiazole derivatives.[5]

Reagents and Materials:

  • α-Haloketone (1.0 eq)

  • Thioamide (1.0 eq)

  • Solvent system (e.g., Ethanol/Water 50:50)

  • Ultrasonic bath

  • Reaction flask

Procedure:

  • In a reaction flask, dissolve the α-haloketone (1.0 eq) and thioamide (1.0 eq) in the chosen solvent system.

  • Place the flask in an ultrasonic bath and irradiate at room temperature.[5]

  • Monitor the reaction by TLC until completion (typically 1.5-2 hours).[5]

  • Upon completion, the product may precipitate. If so, collect it by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product.

Experimental Workflow

The general workflow for the synthesis and analysis of 2,4-disubstituted thiazoles via the Hantzsch reaction is depicted below.

Hantzsch_Workflow start Select α-Haloketone and Thioamide reaction_setup Reaction Setup (Conventional, MW, US, or Grinding) start->reaction_setup reaction Hantzsch Reaction reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup and Isolation (Precipitation/Filtration) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Product Characterization (NMR, MS, IR, MP) purification->characterization end Pure 2,4-Disubstituted Thiazole characterization->end

Caption: General workflow for Hantzsch thiazole synthesis.

Applications in Drug Development

The 2,4-disubstituted thiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[3] These include antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[6] The synthetic accessibility of these compounds through the Hantzsch reaction makes it a vital tool for the discovery and development of new therapeutic agents.[7] The ability to readily modify the substituents at the 2- and 4-positions allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for the Synthesis of 4-Aryl-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aryl-1,3-thiazole derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug discovery.[1] This scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] The versatile nature of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize therapeutic potential.

This document provides detailed experimental procedures for the synthesis of 4-aryl-1,3-thiazole derivatives, primarily focusing on the widely applicable Hantzsch thiazole synthesis and its modern variations, such as microwave-assisted and one-pot methodologies.[4][5] These methods offer efficient and accessible routes to a diverse library of these valuable compounds.

Data Presentation

The following table summarizes quantitative data for a selection of synthesized 4-aryl-1,3-thiazole derivatives, providing a comparative overview of reaction yields and physical properties.

Compound IDAryl Substituent (R)Synthesis MethodReaction TimeYield (%)Melting Point (°C)Spectroscopic Data Highlights
1a PhenylConventional Heating6 h85136-137¹H-NMR: δ 10.12 (s, 1H, NH), 7.81-6.81 (m, 10H, Ar-H); LC-MS (M+1) m/z 401.3
1b 4-ChlorophenylConventional Heating4-6 h88152-153¹H-NMR: δ 11.17 (s, 1H, NH), 7.89-7.23 (m, 9H, Ar-H); LC-MS (M+1) m/z 387.3
2a PhenylMicrowave Irradiation28-32 min89148-150¹H-NMR: δ 7.20-7.95 (m, 5H, Ar-H), 6.68 (s, 2H, NH₂), 7.15 (s, 1H, thiazole-H)
2b 4-BromophenylMicrowave Irradiation28-32 min86160-162¹H-NMR: δ 7.55 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 6.80 (s, 2H, NH₂), 7.25 (s, 1H, thiazole-H)
3a 4-HydroxyphenylOne-pot, Ultrasonic1.5 h90230-232IR (cm⁻¹): 3400 (OH), 1610 (C=N); ¹H-NMR: δ 9.8 (s, 1H, OH), 7.0-7.8 (m, Ar-H)
3b 4-NitrophenylOne-pot, Ultrasonic1.5 h85255-257IR (cm⁻¹): 1540, 1350 (NO₂); ¹H-NMR: δ 8.2 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H)

Experimental Protocols

Method 1: Conventional Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-aryl-1,3-thiazole derivatives through the reaction of an α-haloketone with a thiourea derivative.

Materials:

  • α-Bromoacetophenone (or other substituted α-haloarylketone)

  • Thiourea (or substituted thiourea)

  • Ethanol

  • Sodium bicarbonate

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve α-bromoacetophenone (10 mmol) and thiourea (12 mmol) in 100 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Isolation of Product: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and recording its IR, ¹H-NMR, and Mass spectra.

Method 2: Microwave-Assisted One-Pot Synthesis

This protocol outlines a rapid and efficient one-pot synthesis of 4-aryl-2-aminothiazoles from aromatic ketones, N-bromosuccinimide (NBS), and thiourea under microwave irradiation.[5] This method avoids the handling of lachrymatory α-haloketones.[5]

Materials:

  • Aryl ketone (e.g., acetophenone)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Polyethylene glycol (PEG-400) and water (as a green solvent system)

  • Microwave synthesizer

  • Standard laboratory glassware

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aryl ketone (1 mmol), NBS (1 mmol), and thiourea (1.2 mmol).

  • Solvent Addition: Add a mixture of PEG-400 and water (e.g., 1:1 v/v, 5 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 80-85 °C for 28-32 minutes.[5]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Add crushed ice to the reaction mixture to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 4-aryl-2-aminothiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques (IR, ¹H-NMR, Mass Spec) and melting point determination.

Mandatory Visualizations

Experimental Workflow

G General Workflow for 4-Aryl-1,3-Thiazole Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A α-Haloketone / Aryl Ketone + NBS D Heating (Conventional or Microwave) A->D B Thiourea / Thioamide B->D C Solvent (e.g., Ethanol, PEG-400/Water) C->D E Neutralization / Precipitation D->E Reaction Mixture F Filtration E->F G Recrystallization F->G Crude Product H Spectroscopic Analysis (NMR, IR, MS) G->H I Melting Point Determination G->I J Pure 4-Aryl-1,3-Thiazole Derivative G->J

Caption: General workflow for synthesizing 4-aryl-1,3-thiazole derivatives.

Signaling Pathway

Many 4-aryl-1,3-thiazole derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade.

G VEGFR-2 Signaling Pathway Inhibition by 4-Aryl-1,3-Thiazole Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiazole 4-Aryl-1,3-Thiazole Derivative Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

References

Application Notes and Protocols: Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. This document provides an overview of the applications of this compound and its derivatives, along with detailed experimental protocols for its synthesis and the evaluation of its potential therapeutic activities. The structural framework of this compound allows for extensive derivatization, making it a valuable starting point for the development of novel therapeutic agents.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This method involves the reaction of a thioamide with an α-haloketone.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • Ethyl 2-chloroacetoacetate

  • 4-Chlorothiobenzamide

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chlorothiobenzamide (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 4-Chlorothiobenzamide 4-Chlorothiobenzamide Reflux_in_Ethanol Reflux in Ethanol 4-Chlorothiobenzamide->Reflux_in_Ethanol Ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Reflux_in_Ethanol Solvent_Removal Solvent Removal Reflux_in_Ethanol->Solvent_Removal 4-6 hours Extraction Extraction with Ethyl Acetate Solvent_Removal->Extraction Washing Washing with NaHCO3, H2O, Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Final_Product Ethyl 4-(4-chlorophenyl)- 1,3-thiazole-2-carboxylate Column_Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects.

Anticancer Activity

Thiazole derivatives are known to exhibit significant anticancer properties.[2][3][4] The cytotoxic effects of various derivatives of this compound have been evaluated against several human cancer cell lines.

Quantitative Data for Anticancer Activity of Derivatives:

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 4b MCF-7 (Breast)10.2 ± 0.7[5]
Derivative 13a MCF-7 (Breast)11.5 ± 0.8[5]
Derivative 4c MCF-7 (Breast)2.57 ± 0.16[2]
Derivative 4c HepG2 (Liver)7.26 ± 0.44[2]
Thiadiazole 4h HCT-116 (Colon)2.03 ± 0.72[3]
Thiadiazole 4h HepG-2 (Liver)2.17 ± 0.83[3]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined.

G Cell_Seeding Seed Cells in 96-well plate Incubation1 24h Incubation Cell_Seeding->Incubation1 Compound_Treatment Treat with Test Compounds Incubation1->Compound_Treatment Incubation2 48h Incubation Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 4h Incubation MTT_Addition->Incubation3 Medium_Removal Remove Medium Incubation3->Medium_Removal DMSO_Addition Add DMSO Medium_Removal->DMSO_Addition Absorbance_Measurement Measure Absorbance at 570 nm DMSO_Addition->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Thiazole derivatives have been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.[6]

Quantitative Data for Antimicrobial Activity of Derivatives:

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 3 S. aureus0.23-0.7[7]
Derivative 3 E. coli0.23-0.7[7]
Derivative 9 C. albicans0.06-0.23[7]
Derivative 4a B. subtilis-[6]
Derivative 4a E. coli-[6]
Derivative 4a S. aureus-[6]

Note: Specific MIC values for compounds 4a were not provided in the abstract, but the study indicated promising activity.

Experimental Protocol: Microdilution Method for MIC Determination

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, add a viability indicator such as resazurin and incubate for a further 2-4 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain derivatives of this compound have been evaluated for their anti-inflammatory properties.[8][9]

Quantitative Data for Anti-inflammatory Activity of Derivatives:

Compound IDAssayInhibition (%)Reference
Derivative 3c Carrageenan-induced paw edemaSignificant activity[8]
Derivative 3a Protein denaturation83.24[10]
Derivative 4c Protein denaturation86.44[10]
Derivative 8c Protein denaturation85.14[10]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Materials:

  • Wistar albino rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Standard drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antiparasitic Activity

Derivatives of 4-(4-chlorophenyl)thiazole have shown promising activity against Leishmania amazonensis and Trypanosoma cruzi.[11]

Quantitative Data for Antiparasitic Activity of Derivatives:

Compound IDParasiteFormIC50 (µM)Reference
Thiazole derivatives L. amazonensisPromastigote19.86 - 200[11]
Thiazole derivatives L. amazonensisAmastigote101 - >200[11]
Thiazole derivatives T. cruziTrypomastigote1.67 - 100[11]
Thiazole derivatives T. cruziAmastigote1.96 - >200[11]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not extensively detailed, its derivatives have been shown to target key proteins involved in cancer and inflammation. For instance, some thiazole derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial in cancer cell proliferation.[2][3] In inflammation, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[9]

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition Growth_Factor Growth Factor (e.g., EGF) EGFR EGFR Growth_Factor->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->EGFR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by a thiazole derivative.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents. The synthetic accessibility and the possibility of diverse substitutions on the thiazole ring make it an attractive starting point for the design and development of new therapeutic entities. Further research is warranted to explore the full therapeutic potential of this class of compounds and to elucidate their precise mechanisms of action.

References

Application Notes and Protocols for Thiazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiazole derivatives as potential anticancer agents, including their synthesis, in vitro evaluation, and mechanisms of action. The protocols outlined below are based on established methodologies reported in recent scientific literature.

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4][5] Thiazole derivatives have garnered significant attention for their potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[5][6][7][8] The therapeutic efficacy of these compounds often stems from their ability to interact with various biological targets, leading to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][8][9] Notably, the FDA has approved thiazole-containing drugs such as Dasatinib and Ixazomib for cancer therapy, underscoring the clinical relevance of this heterocyclic core.[1]

This document provides detailed protocols for the synthesis and evaluation of thiazole derivatives as anticancer agents, along with a summary of their reported biological activities and mechanisms of action.

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of representative thiazole derivatives against various human cancer cell lines, as reported in recent literature.

Table 1: Cytotoxicity of Diphyllin Thiazole Derivatives [6]

CompoundHepG2 (Liver Cancer)HCT-15 (Colon Cancer)A549 (Lung Cancer)
5d 0.3--
5e 0.4--
Taxol (Control) ---

Table 2: Cytotoxicity of Chlorine-Containing Thiazole Derivatives [7]

CompoundHepG-2 (Liver Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
6g PotentPotentPotent
11c PotentPotentPotent

Table 3: Activity of PI3K/mTOR Dual Inhibitor Thiazole Derivatives [10]

CompoundPI3Kα Inhibition (IC50)mTOR Inhibition (IC50)
3b 0.086 ± 0.005 µM0.221 ± 0.014 µM

Table 4: Cytotoxicity of Thiazole-Naphthalene Derivatives [11]

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
5b 0.48 ± 0.03 µM0.97 ± 0.13 µM

Table 5: Cytotoxicity of Novel Thiazole Derivatives against Osteosarcoma [8]

CompoundSaOS-2 (Osteosarcoma)
4i 0.190 ± 0.045 µg/mL

Table 6: Cytotoxicity of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones [12]

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
4c 2.57 ± 0.16 µM7.26 ± 0.44 µM
Staurosporine (Control) 6.77 ± 0.41 µM8.4 ± 0.51 µM

Table 7: Anti-migration and Anti-invasion Activity of Thiazole Derivatives in MDA-MB-231 (Breast Cancer) Cells [13][14]

CompoundTranswell Migration (IC50)
5k 0.176 µM

Experimental Protocols

Protocol 1: General Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

This protocol describes a common method for synthesizing the thiazole core, which can then be further modified.[6]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone derivatives)

  • Thioamide or thiourea derivative

  • Ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the α-haloketone (1 equivalent) and the thioamide/thiourea derivative (1.2 equivalents) in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Thiazole derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the thiazole derivatives in the complete culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of thiazole derivatives on the cell cycle distribution of cancer cells.[11][12]

Materials:

  • Cancer cells

  • 6-well plates

  • Thiazole derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the thiazole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and then resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the thiazole derivatives.[12]

Materials:

  • Cancer cells

  • 6-well plates

  • Thiazole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat the cells with the thiazole derivative as described in the cell cycle analysis protocol.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Hantzsch Thiazole Synthesis purification Column Chromatography synthesis->purification characterization NMR, Mass Spectrometry purification->characterization cytotoxicity MTT Assay (IC50 Determination) characterization->cytotoxicity docking Molecular Docking characterization->docking cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis migration Transwell Migration Assay cytotoxicity->migration pathway_analysis Western Blot (Signaling Proteins) apoptosis->pathway_analysis tubulin Tubulin Polymerization Assay migration->tubulin

Caption: General experimental workflow for the development of thiazole derivatives as anticancer agents.

pi3k_mtor_pathway Thiazole Thiazole Derivative PI3K PI3K Thiazole->PI3K Inhibition mTOR mTOR Thiazole->mTOR Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Akt->mTOR Activation Akt->Proliferation Activation

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by certain thiazole derivatives.[9][10]

apoptosis_pathway Thiazole Thiazole Derivative Mitochondria Mitochondrial Depolarization Thiazole->Mitochondria Induction Caspases Caspase Activation Mitochondria->Caspases Leads to DNA_frag DNA Fragmentation Caspases->DNA_frag Causes Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Intrinsic apoptosis pathway induced by some thiazole derivatives.[15]

tubulin_polymerization Thiazole Thiazole-Naphthalene Derivative Tubulin Tubulin Dimers Thiazole->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes into G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of thiazole-naphthalene derivatives as tubulin polymerization inhibitors.[11]

References

Application Notes and Protocols: Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate as a key intermediate in the discovery of novel therapeutic agents. This document includes detailed protocols for its synthesis and its derivatization to generate compounds with potential antimicrobial and anticancer activities.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The thiazole scaffold is a prominent feature in numerous pharmacologically active compounds, including approved drugs.[1][2] The presence of the 4-chlorophenyl group and the ethyl ester functionality at positions 4 and 2, respectively, provide opportunities for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective drug candidates. This intermediate is particularly valuable for the synthesis of novel antimicrobial and anticancer agents.[3]

Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol [3][4]
Appearance Solid[4]
Storage 2-8°C, sealed, dry[3]
SMILES O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1[4]
InChI Key RCSJMEGGOPRTDG-UHFFFAOYSA-N[4]

Synthesis Protocol: this compound

The synthesis of the title compound can be achieved via the Hantzsch thiazole synthesis, a classic and efficient method for the formation of thiazole rings.[5][6][7] The general reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents Reactants: - Ethyl 2-chloro-3-oxobutanoate - 4-Chlorothiobenzamide solvent Solvent: Ethanol reagents->solvent Dissolve reaction Reaction: Reflux solvent->reaction Heat workup Work-up: - Cool to RT - Pour into water - Filter precipitate reaction->workup purification Purification: Recrystallization from Ethanol workup->purification product Product: This compound purification->product

Caption: Workflow for the Hantzsch synthesis of the target intermediate.

Detailed Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Synthesis of Bioactive Derivatives

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Furthermore, the thiazole ring and the chlorophenyl moiety can be subjected to further chemical modifications.

Biological Activity of Thiazole Derivatives

Derivatives of this compound have shown promising activity against various cancer cell lines and microbial pathogens.

Anticancer Activity Data
Compound IDCancer Cell LineIC₅₀ (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[8]
4c HepG2 (Liver)7.26 ± 0.44[8]
1d VariousPromising[2]
6a OVCAR-4 (Ovarian)1.569 ± 0.06[9]
4h HTC-116 (Colon)2.03 ± 0.72[10]
4h HepG-2 (Liver)2.17 ± 0.83[10]
Antimicrobial Activity Data
Compound IDMicroorganismMIC (µg/mL)Reference
11 S. aureus, E. coli, A. niger125-200[11]
12 S. aureus, E. coli, A. niger125-200[11]
13 Gram-positive, Gram-negative, Fungi50-75[11]
14 Gram-positive, Gram-negative, Fungi50-75[11]
3 Various Bacteria230-700[12]
9 Various Fungi60-230[12]
43a S. aureus, E. coli16.1 µM[13]
43b A. niger16.2 µM[13]

Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability.[14][15]

MTT_Assay cell_seeding Cell Seeding: Seed cancer cells in a 96-well plate treatment Treatment: Add thiazole derivatives at various concentrations cell_seeding->treatment incubation1 Incubation: Incubate for 48-72 hours treatment->incubation1 mtt_addition MTT Addition: Add MTT solution to each well incubation1->mtt_addition incubation2 Incubation: Incubate for 4 hours mtt_addition->incubation2 solubilization Solubilization: Add DMSO to dissolve formazan crystals incubation2->solubilization measurement Measurement: Read absorbance at 570 nm solubilization->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[14]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[14]

  • Treatment: Remove the overnight culture medium and add fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[14]

In Vitro Antimicrobial Activity: Agar Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.[16][17]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Application of Test Compound: Place sterile paper discs impregnated with known concentrations of the test compound onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Putative Signaling Pathway

Thiazole derivatives have been reported to induce apoptosis in cancer cells. A possible signaling pathway involves the activation of caspases and modulation of Bcl-2 family proteins.[2]

Signaling Pathway: Thiazole-Induced Apoptosis

Apoptosis_Pathway Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes & Protocols: Analytical Methods for the Characterization of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a fundamental structural motif in a vast array of pharmacologically significant molecules, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1][2][3][4] The precise characterization of novel thiazole derivatives is a critical step in drug discovery and development, ensuring structural integrity, purity, and the elucidation of structure-activity relationships (SAR).[2] This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize thiazole compounds, including chromatographic and spectroscopic methods.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of synthesized thiazole compounds and for quantitative analysis.[5][6] Reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.[7]

Application Note: Purity Determination and Quantification

HPLC with UV detection is a robust method for determining the percentage purity of a thiazole derivative by measuring the area of the main peak relative to impurity peaks.[8] For quantitative studies, a calibration curve is constructed using standard solutions of known concentrations. A modified derivatization-QueChERS method coupled with HPLC-MS/MS can be used for measuring thiazole residues in complex matrices like food samples.[9]

Experimental Protocol: RP-HPLC-UV Analysis of a Novel Aminothiazole

This protocol is adapted for the general analysis of novel aminothiazole compounds.[8]

1.2.1 Instrumentation and Materials

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm).[8]

  • HPLC-grade acetonitrile and methanol.[8]

  • HPLC-grade water.

  • Orthophosphoric acid (OPA) or Formic acid (for MS compatibility).[8][10]

  • Sample: Synthesized thiazole derivative.

1.2.2 Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% v/v solution of orthophosphoric acid in HPLC-grade water.

  • Mobile Phase B: Prepare a 0.1% v/v solution of orthophosphoric acid in acetonitrile.

  • Mobile Phase Composition: For isocratic elution, premix Mobile Phase A and B. A common starting ratio is 55% A and 45% B.[8] For gradient elution, these are used as separate solvent lines.

  • Standard Solution: Accurately weigh and dissolve the thiazole reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve (e.g., 0.010-0.040 mg/mL).[11]

  • Sample Solution: Dissolve the synthesized thiazole compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.25 µm or 0.45 µm membrane filter before injection.[11]

1.2.3 Chromatographic Conditions

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[8]

  • Mobile Phase: 55% 0.1% OPA in water: 45% 0.1% OPA in acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[8][11]

  • Injection Volume: 20 µL.[11]

  • Column Temperature: Ambient.[11]

  • Detection Wavelength: Scan for maximum absorbance (ʎmax); for many aminothiazoles, 272 nm is appropriate.[8]

1.2.4 Data Analysis

  • Purity: Calculate the area percentage of the main peak from the chromatogram.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of the unknown sample using its peak area and the linear regression equation from the calibration curve.

Data Presentation: HPLC Parameters for Thiazole Analysis
Compound/DerivativeColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
ThiazoleNewcrom R1Acetonitrile, Water, Phosphoric AcidNot SpecifiedNot Specified[10]
(3-(2,4-dichlorophenyl)-3,3a5,6-tetrahydro-5,6-diphenyl-2H-pyrazolo[3,4-d]thiazole)Phenomenex C18 (250x4.6mm, 5µm)Water:Methanol (30:70)1.0238[11]
Novel Aminothiazole (21MAT)Phenomenex® Luna C18 (50x4.6mm, 5µm)55% 0.1% OPA in Water, 45% 0.1% OPA in Acetonitrile1.0272[8]
Zinc-thiazole (as AMT derivative)Not SpecifiedNot SpecifiedNot SpecifiedHPLC-MS/MS[9]

Spectroscopic Methods: NMR and FT-IR

Spectroscopic techniques are indispensable for the structural elucidation of thiazole compounds. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies characteristic functional groups.

Application Note: Structural Elucidation

¹H NMR and ¹³C NMR spectra are used to confirm the proposed structures of newly synthesized thiazole derivatives.[12][13] Chemical shifts, signal multiplicities, and coupling constants provide definitive evidence for the arrangement of atoms. For example, the proton at the C5 position of the thiazole ring often appears as a characteristic singlet in the ¹H-NMR spectrum.[12][14] FT-IR analysis confirms the presence of key functional groups (e.g., C=N, N-H, C=O) and the successful formation of the thiazole ring.[14][15]

Experimental Protocol: NMR and FT-IR Analysis

2.2.1 Instrumentation and Materials

  • NMR Spectrometer (e.g., 300 or 500 MHz).

  • FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • NMR solvents (e.g., DMSO-d₆, CDCl₃).[15][16]

  • Sample: Purified thiazole derivative.

2.2.2 NMR Sample Preparation and Acquisition

  • Dissolve 5-10 mg of the purified thiazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2.3 FT-IR Sample Preparation and Acquisition

  • Place a small amount of the solid thiazole compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically in the range of 4000–400 cm⁻¹.[17]

  • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Data Presentation: Characteristic Spectroscopic Data for Thiazole Derivatives

Table 2.1: ¹H NMR and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Thiazole Derivative (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole in DMSO-d₆[14][15]

Group¹H NMR (δ ppm)¹³C NMR (δ ppm)
CH₃1.98 (s)13.7
Benzyl-CH₂5.00 (s)47.1
Thiazole-H56.42 (s)94.5
Thiazole-C4-135.1
Thiazole-C2-164.1
Hydrazono-NH10.38 (s)-

Table 2.2: FT-IR Characteristic Absorption Bands (cm⁻¹) for Thiazole Derivatives

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Reference
Hydrazo-NHStretching3286[14][15]
Aromatic C-HStretching3085[14][15]
Aliphatic C-HStretching2978[14][15]
C=N (Thiazole Ring)Stretching1609 - 1591[14][15][18]
Aromatic C=CStretching1548[14][15]
Amide C=OStretching1698 - 1659[18]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of thiazole compounds and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for these molecules.[12][19]

Application Note: Molecular Weight Confirmation and Fragmentation

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of a synthesized thiazole derivative.[19] Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion, providing valuable clues about the compound's structure. Thiazole compounds often exhibit characteristic fragmentation patterns, such as the loss of N₂, which can aid in distinguishing between isomers.[20][21]

Experimental Protocol: ESI-MS Analysis

3.2.1 Instrumentation and Materials

  • Mass spectrometer with an ESI source (e.g., TOF, Orbitrap, or Quadrupole).

  • Syringe pump or HPLC system for sample introduction.

  • MS-grade solvents (e.g., methanol, acetonitrile, water).

  • MS-grade formic acid or ammonium formate.

  • Sample: Purified thiazole derivative.

3.2.2 Sample Preparation and Infusion

  • Prepare a dilute solution of the thiazole compound (approx. 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Alternatively, the sample can be introduced via an LC-MS system following chromatographic separation.

3.2.3 Mass Spectrometric Conditions

  • Ionization Mode: Positive ESI ([M+H]⁺) is common.

  • Capillary Voltage: Typically 3-5 kV.

  • Drying Gas (N₂): Set to an appropriate temperature and flow rate (e.g., 300 °C, 8 L/min).

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Fragmentation (for MS/MS): Select the [M+H]⁺ ion and apply collision-induced dissociation (CID) energy to generate fragment ions.

Data Presentation: Mass Spectrometry Data for Thiazole Derivatives
Compound/DerivativeMolecular FormulaIonization ModeObserved m/z ([M]⁺ or [M+H]⁺)Key Fragments (m/z)Reference
(Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazoleC₁₇H₁₅N₅O₄SEI (70 eV)385 (M⁺)Not specified[15]
5-(4-methylphenyl)-2-amino-thiazole derivativeC₁₆H₁₅N₃SEI299 (M⁺)225[22]
5-(4-methoxyphenyl)-2-amino-thiazole derivativeC₁₆H₁₅N₃O₂SEI315 (M⁺)Not specified[22]
Azo-thiazole derivative 3aNot specifiedESI332.02 ([M-H]⁺)Not specified[19]
Azo-thiazole derivative 3bNot specifiedESI381.04 ([M-H]⁺)Not specified[19]

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex analytical workflows and the biological context of drug candidates.

General Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized thiazole compound.

G cluster_synthesis Synthesis & Purification cluster_reporting Final Assessment synthesis Novel Thiazole Synthesis purification Purification (Crystallization/Column) synthesis->purification purity Purity Check (HPLC, TLC) purification->purity mol_weight Molecular Weight Confirmation (MS) purity->mol_weight structure Structural Elucidation (NMR, FT-IR) mol_weight->structure data_analysis Data Integration & Analysis structure->data_analysis report Characterization Complete data_analysis->report

Caption: A typical workflow for the synthesis and analytical characterization of thiazole compounds.

Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information for full characterization.

G center_node Thiazole Compound hplc HPLC Separation & Purity center_node->hplc How Pure? ms Mass Spectrometry (Molecular Weight) center_node->ms What is the Mass? nmr NMR Spectroscopy (Connectivity) center_node->nmr How are atoms connected? ftir FT-IR Spectroscopy (Functional Groups) center_node->ftir What functional groups? xray X-Ray Crystallography (3D Structure) center_node->xray What is the 3D shape?

Caption: Interrelationship of analytical techniques for comprehensive thiazole characterization.

References

Application Notes and Protocols for Molecular Docking of Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on thiazole-based kinase inhibitors. The protocols outlined below serve as a foundational methodology for researchers investigating the binding modes and potential efficacy of these compounds against various kinase targets.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The thiazole scaffold is a prominent heterocyclic motif found in a wide array of medicinally active compounds, including several approved kinase inhibitors. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding affinity and interaction patterns that can guide drug design and optimization efforts.

This document offers detailed protocols for common molecular docking software, a summary of quantitative data for known thiazole-based kinase inhibitors, and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Thiazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities and computational docking scores of various thiazole-based compounds against different protein kinases. This data is collated from multiple studies to provide a comparative overview.

Compound ID/ReferenceThiazole Derivative ClassKinase TargetIn Vitro Activity (IC₅₀)Docking Score/Binding AffinityKey Interactions & RemarksPDB ID Used in Study
Compound 23 [1]Phenylthiazole derivativePI3K/mTORPI3Kα: 0.184 µM, mTOR: 0.131 µMNot SpecifiedShowed potent inhibitory effects on the PI3K/mTOR signaling pathway.Not Specified
Compound 22 [1]Benzothiazole derivativePI3Kβ0.02 µMNot SpecifiedDemonstrated high potency and selectivity against PI3Kβ.Not Specified
Compound 25 [1]Pyrimidine with thiazole ringCDK90.64 - 2.01 µM (on various cancer cell lines)Not SpecifiedShowed strong anti-proliferative effects.Not Specified
Compound 4c [2]Thiazole derivativeVEGFR-20.15 µM-8.54 kcal/mol (Docking Score)Exhibited significant VEGFR-2 inhibition. Compared to Sorafenib (IC₅₀ = 0.059 µM).4ASD
Compound 4c [2]Thiazole derivativeAromataseNot Specified-9.11 kcal/mol (Docking Score)Showed promising binding affinity towards aromatase.3S7S
Compound 4c [2]Thiazole derivativeEGFRNot Specified-7.98 kcal/mol (Docking Score)Potential inhibitor of EGFR signaling.1M17
Compound 4c [2]Thiazole derivativeCDK2Not Specified-7.65 kcal/mol (Docking Score)Moderate binding affinity predicted for CDK2.1W98
Compound 1g Tetrahydrobenzo[d]thiazoleCK21.9 µMNot SpecifiedDual kinase inhibitor.Not Specified
Compound 1g Tetrahydrobenzo[d]thiazoleGSK3β0.67 µMNot SpecifiedDual kinase inhibitor.Not Specified
Dasatinib Aminothiazole derivativeBcr-Abl0.6 nMNot SpecifiedApproved multi-kinase inhibitor.Not Specified

Experimental Protocols

Detailed methodologies for key molecular docking experiments are provided below for three widely used software packages: AutoDock Vina, Schrödinger's GLIDE, and OpenEye's FRED.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines a typical workflow for docking a flexible thiazole-based ligand to a rigid protein kinase receptor using AutoDock Vina.

1. Preparation of the Receptor (Kinase):

  • Obtain Protein Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

  • Prepare Receptor in AutoDockTools (ADT):

    • Load the PDB file into ADT.

    • Remove water molecules and any co-crystallized ligands or co-factors not essential for the docking study.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in PDBQT format (receptor.pdbqt).

2. Preparation of the Ligand (Thiazole Inhibitor):

  • Generate 3D Structure: Create the 3D structure of the thiazole derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a common format like MOL or SDF.

  • Prepare Ligand in ADT:

    • Load the ligand file into ADT.

    • Detect the aromatic carbons and set the torsional root.

    • Choose the number of rotatable bonds (torsions) to be explored during docking.

    • Save the prepared ligand in PDBQT format (ligand.pdbqt).

3. Grid Generation:

  • Define the Binding Site: In ADT, define the search space (grid box) for docking. This is typically centered on the active site of the kinase, often identified from the position of a co-crystallized ligand in the experimental structure.

  • Set Grid Parameters: Adjust the size and center of the grid box to encompass the entire binding pocket. A typical box size is 20x20x20 Å.

  • Generate Grid Parameter File: Save the grid parameters as a GPF file (grid.gpf).

  • Run AutoGrid: Execute the AutoGrid program using the GPF file to pre-calculate the grid maps for each atom type in the ligand.

4. Running the Docking Simulation:

  • Create Docking Parameter File: In ADT, set the docking parameters, including the prepared receptor and ligand PDBQT files, and the search algorithm parameters (e.g., Lamarckian Genetic Algorithm). Save this as a DPF file (docking.dpf).

  • Execute AutoDock: Run the AutoDock simulation from the command line using the DPF file.

  • Using AutoDock Vina: A simpler approach with Vina involves a configuration file specifying the receptor, ligand, and grid box coordinates.

    The config.txt file would contain:

5. Analysis of Results:

  • Examine Docking Poses: Analyze the output PDBQT file, which contains multiple binding poses ranked by their binding affinity (in kcal/mol).

  • Visualize Interactions: Use a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio Visualizer) to inspect the top-ranked poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the thiazole inhibitor and the kinase active site residues.

Protocol 2: Molecular Docking using Schrödinger's GLIDE

This protocol provides a workflow for high-precision docking using the GLIDE module within the Schrödinger Suite.

1. Protein Preparation:

  • Import and Preprocess: Load the kinase PDB structure into Maestro.

  • Protein Preparation Wizard: Use the Protein Preparation Wizard to:

    • Assign bond orders, add hydrogens, and create disulfide bonds.

    • Fill in missing side chains and loops.

    • Optimize the hydrogen-bond network.

    • Perform a restrained energy minimization of the protein.

2. Ligand Preparation:

  • Import or Build Ligand: Draw the thiazole derivative in the Maestro builder or import it from a file.

  • LigPrep: Use the LigPrep tool to generate low-energy 3D conformations of the ligand, considering different ionization states, tautomers, and stereoisomers at a specified pH (e.g., 7.4).

3. Receptor Grid Generation:

  • Open Receptor Grid Generation Panel: With the prepared protein in the workspace, open the Receptor Grid Generation panel.

  • Define the Grid Box: The grid box is typically defined by selecting the co-crystallized ligand or by manually specifying the center and dimensions to encompass the kinase active site.

  • Generate Grid: Start the grid generation job. This creates a .zip file containing the grid information for GLIDE.

4. Ligand Docking:

  • Open Ligand Docking Panel: Open the Ligand Docking panel in Maestro.

  • Select Grid and Ligands: Specify the generated receptor grid file and the prepared ligand file.

  • Choose Docking Precision: Select the desired docking precision (e.g., HTVS for high-throughput virtual screening, SP for standard precision, or XP for extra precision).

  • Run Docking: Start the docking job.

5. Post-Docking Analysis:

  • View Poses and Scores: The results will be incorporated back into the Maestro project. Analyze the docked poses and their associated GlideScores. Lower (more negative) GlideScores indicate stronger binding affinity.

  • Ligand Interaction Diagram: Use the Ligand Interaction Diagram tool to generate a 2D representation of the binding site interactions for the top-ranked poses.

Protocol 3: Molecular Docking using OpenEye's FRED

This protocol describes a workflow for docking using FRED, which employs a shape-based approach.

1. Receptor Preparation:

  • Create a Receptor Object: Use the make_receptor utility from OpenEye to prepare the kinase structure and define the active site. This typically involves specifying the protein PDB file and a reference ligand that defines the binding pocket.

2. Ligand Preparation:

  • Generate Conformers: Use OpenEye's OMEGA to generate a library of low-energy 3D conformers for each thiazole derivative.

3. Running FRED:

  • Execute Docking: Run FRED from the command line, providing the receptor object and the multi-conformer ligand file as input.

4. Analysis of Results:

  • Examine Output Files: FRED generates several output files, including a file with the docked poses (docked_ligands.oeb.gz) and a score file (fred_scores.txt) with various scoring function values (e.g., Chemgauss4).

  • Visualize in VIDA: Use the VIDA visualization tool from OpenEye to view the docked poses and analyze the shape complementarity and interactions within the kinase active site.

Post-Docking Analysis and Validation

A critical step after obtaining docking results is their analysis and validation to ensure the reliability of the predicted binding modes.

  • Visual Inspection: The top-scoring poses should be visually inspected to ensure they make sense from a chemical and biological perspective. Look for key interactions known to be important for kinase inhibition, such as hydrogen bonds with the hinge region of the kinase.

  • Clustering Analysis: Cluster the docked poses based on their root-mean-square deviation (RMSD). A large, low-energy cluster of similar poses can indicate a more reliable prediction.

  • Re-docking of a Co-crystallized Ligand: A common validation technique is to extract the co-crystallized ligand from the PDB structure, dock it back into the receptor, and calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[3]

  • Molecular Dynamics (MD) Simulations: MD simulations can be performed on the predicted protein-ligand complex to assess the stability of the binding pose and the interactions over time.[4][5][6] A stable ligand that remains in the binding pocket with consistent interactions throughout the simulation provides greater confidence in the docking result.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways often targeted by thiazole-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates TSC2 TSC2 Akt->TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activates mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Rheb Rheb-GTP TSC2->Rheb Rheb->mTORC1 Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: The EGFR signaling pathway, crucial for cell proliferation and differentiation.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 DNA_Replication DNA Replication M M Phase G2->M M->G1 Mitosis Mitosis CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M E2F E2F Rb->E2F E2F->CDK2_CyclinE Promotes transcription p21 p21/p27 p21->CDK46_CyclinD Inhibits p21->CDK2_CyclinE Inhibits

Caption: Key Cyclin-Dependent Kinases (CDKs) regulating the cell cycle progression.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a computational, structure-based drug discovery project targeting kinases with thiazole-based inhibitors.

Docking_Workflow start Project Start: Target Kinase Identification get_protein 1. Obtain Kinase Structure (PDB or Homology Model) start->get_protein get_ligands 3. Ligand Library Assembly (Thiazole Derivatives) start->get_ligands prep_protein 2. Receptor Preparation (Add H, remove water, etc.) get_protein->prep_protein grid 5. Grid Generation (Define Active Site) prep_protein->grid prep_ligands 4. Ligand Preparation (Generate 3D conformers, assign charges) get_ligands->prep_ligands docking 6. Molecular Docking (e.g., AutoDock, GLIDE, FRED) prep_ligands->docking grid->docking analysis 7. Post-Docking Analysis (Scoring, Visual Inspection, Clustering) docking->analysis validation 8. Pose Validation (MD Simulations, Re-docking) analysis->validation hit_id Hit Identification & Lead Optimization validation->hit_id synthesis Chemical Synthesis & In Vitro Assay hit_id->synthesis synthesis->get_ligands SAR Feedback end New Kinase Inhibitor Candidate synthesis->end

Caption: A generalized workflow for in-silico molecular docking studies.

References

Application Notes and Protocols: In Vitro Biological Evaluation of 4-(4-chlorophenyl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological evaluation of 4-(4-chlorophenyl)thiazole compounds, a class of molecules with significant therapeutic potential. The following sections detail their antiparasitic and anticancer activities, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Biological Activities and Quantitative Data

4-(4-chlorophenyl)thiazole derivatives have demonstrated a broad spectrum of biological activities, most notably as antiparasitic and anticancer agents. The in vitro efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

Antiparasitic Activity

Several studies have highlighted the potential of 4-(4-chlorophenyl)thiazole compounds against neglected tropical diseases such as leishmaniasis and Chagas disease.

Table 1: In Vitro Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives

Compound ClassTarget OrganismFormIC50 Range (µM)Reference
4-(4-chlorophenyl)thiazole derivativesLeishmania amazonensisPromastigote19.86 - 200[1][2][3][4][5]
Amastigote101 - >200[1][2][3][4][5]
Trypanosoma cruziTrypomastigote1.67 - 100[1][2][3][4][5]
Amastigote1.96 - >200[1][2][3][4][5]
Anticancer Activity

The cytotoxic effects of 4-(4-chlorophenyl)thiazole compounds have been evaluated against a variety of human cancer cell lines. These compounds often induce cell death through apoptosis and can interfere with key signaling pathways involved in cancer progression.

Table 2: In Vitro Cytotoxic Activity of 4-(4-chlorophenyl)thiazole Derivatives against Cancer Cell Lines

Compound DerivativeCancer Cell LineIC50 (µM)Reference
4-chlorophenylthiazolyl 4bMDA-MB-231 (Breast Cancer)3.52[6][7]
3-nitrophenylthiazolyl 4dMDA-MB-231 (Breast Cancer)1.21[6][7]
Sorafenib (Reference)MDA-MB-231 (Breast Cancer)1.18[6][7]
Thiazole-amino acid hybrid 5aA549 (Lung Cancer)8.02[8]
HeLa (Cervical Cancer)6.51[8]
MCF-7 (Breast Cancer)6.84[8]
5-Fluorouracil (Reference)A549, HeLa, MCF-73.49 - 8.74[8]
Bis-thiazole 5aMDA-MB-231 (Breast Cancer)1.51[9]
Bis-thiazole 5eMCF-7 (Breast Cancer)0.6648[9]
Bis-thiazole 5cHeLa (Cervical Cancer)0.00065[9]
Bis-thiazole 5fOvarian Cancer Cell Line0.0061[9]
4-cyanophenyl-2-hydrazinylthiazole 3fMCF-7 (Breast Cancer)1.0 ± 0.1[10]
HCT-116 (Colorectal Carcinoma)1.6 ± 0.1[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of 4-(4-chlorophenyl)thiazole compounds. The following are standard protocols for assessing cytotoxicity and antiparasitic activity.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • 4-(4-chlorophenyl)thiazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).[11]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for In Vitro Antiparasitic Assay (Leishmania Promastigotes)

Principle: This assay determines the effect of the compounds on the viability of the extracellular, motile promastigote form of Leishmania.

Materials:

  • 96-well plates

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., RPMI 1640)

  • 4-(4-chlorophenyl)thiazole compound stock solution (in DMSO)

  • Reference drug (e.g., Amphotericin B)

  • Resazurin solution or a hemocytometer for cell counting

  • Microplate reader (for resazurin assay)

Procedure:

  • Parasite Seeding: Seed promastigotes into a 96-well plate at a density of 1 x 10^6 parasites/mL in 100 µL of culture medium.

  • Compound Addition: Add 100 µL of serially diluted compounds to the wells. Include negative (parasites only) and positive (reference drug) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 25°C) for 72 hours.

  • Viability Assessment:

    • Resazurin Method: Add resazurin solution and incubate for another 24 hours. Measure fluorescence to determine viability.

    • Direct Counting: Count the number of motile parasites using a hemocytometer under a microscope.

  • Data Analysis: Calculate the percentage of parasite inhibition compared to the negative control and determine the IC50 values.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental procedures involved in the evaluation of 4-(4-chlorophenyl)thiazole compounds.

Signaling Pathways

Thiazole derivatives can exert their anticancer effects by modulating key signaling pathways.

VEGFR2_Inhibition_Pathway VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole 4-(4-chlorophenyl)thiazole Derivative Thiazole->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Promotes

Caption: VEGFR-2 signaling inhibition by 4-(4-chlorophenyl)thiazole derivatives.

Many thiazole-based compounds induce cytotoxicity through apoptosis.[11] This can involve the activation of executioner caspases like caspase-3 and caspase-7.[11]

Apoptosis_Pathway Induction of Apoptosis Thiazole 4-(4-chlorophenyl)thiazole Compound Mitochondria Mitochondrial Dysfunction Thiazole->Mitochondria Induces Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Apoptosis induction pathway mediated by thiazole compounds.

Experimental Workflows

A structured workflow is essential for the systematic evaluation of novel compounds.

In_Vitro_Screening_Workflow General Workflow for In Vitro Evaluation cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Data Analysis Compound Test Compound (4-(4-chlorophenyl)thiazole derivative) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiparasitic Antiparasitic Assay Compound->Antiparasitic IC50 IC50 Determination Cytotoxicity->IC50 Antiparasitic->IC50 Apoptosis Apoptosis Assays (e.g., Caspase-Glo) SAR Structure-Activity Relationship (SAR) Apoptosis->SAR CellCycle Cell Cycle Analysis CellCycle->SAR EnzymeInhibition Enzyme Inhibition Assays (e.g., Kinase Assay) EnzymeInhibition->SAR IC50->Apoptosis IC50->CellCycle IC50->EnzymeInhibition Lead Lead Compound Identification SAR->Lead

Caption: A general experimental workflow for in vitro screening of novel compounds.

References

Application Notes and Protocols for Agrochemical Research in the Development of Novel Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of pest resistance and the increasing demand for environmentally benign solutions necessitate the development of novel pesticides. This document provides detailed application notes and protocols for key stages in the agrochemical research and development pipeline, from initial screening to mode of action studies. The methodologies outlined herein are intended to guide researchers in the discovery and characterization of new active ingredients with improved efficacy and safety profiles.

I. High-Throughput Screening (HTS) for Novel Pesticide Discovery

High-throughput screening allows for the rapid evaluation of large chemical libraries to identify compounds with desired biological activity.[1] Miniaturized in vivo assays, often conducted in 96-well plates, are a common approach in the agrochemical industry.[1]

Experimental Protocol: High-Throughput Screening of Insecticides Against Mosquito Larvae

This protocol is adapted from a method for screening chemicals against Aedes aegypti larvae and can be modified for other insect species.[2][3][4]

Materials:

  • 24-well microplates

  • First-instar insect larvae (e.g., Aedes aegypti)

  • Deionized water

  • Larval diet

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Pipettes and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Assay Plates:

    • Add five first-instar larvae to each well of a 24-well plate.[2][3]

    • To each well, add 950 µl of deionized water and 40 µl of larval diet.[2][3]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in acetone.[2][3]

    • Add 10 µl of each compound dilution to the respective wells. For control wells, add 10 µl of acetone alone.[3]

  • Incubation and Observation:

    • Incubate the plates at an appropriate temperature and humidity for the target insect species.

    • After 24 hours, record larval mortality. Larvae that do not move after gentle probing are considered dead.[3]

  • Data Analysis:

    • Calculate the percentage mortality for each compound concentration.

    • Determine the LC50 (lethal concentration required to kill 50% of the population) for active compounds using probit analysis.[5]

Experimental Protocol: In Vitro Antifungal Efficacy Screening

This protocol utilizes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of potential fungicides.[6]

Materials:

  • 96-well microplates

  • Fungal culture (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal species on an appropriate agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Preparation of Assay Plates:

    • Add 100 µl of PDB to each well of a 96-well plate.

    • Create a serial dilution of the test compounds directly in the plate.

  • Inoculation and Incubation:

    • Inoculate each well with 10 µl of the fungal suspension.

    • Include positive (no compound) and negative (no fungus) controls.

    • Incubate the plates at a suitable temperature (e.g., 25°C) for 48-72 hours.

  • Data Analysis:

    • Measure the optical density (OD) at 620 nm using a plate reader to assess fungal growth.

    • The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.[7]

    • Alternatively, calculate the EC50 (effective concentration to inhibit 50% of growth) by comparing the OD of treated wells to the positive control.[8][9][10]

II. Mode of Action (MoA) Determination

Understanding the mode of action of a novel pesticide is crucial for its effective use and for managing resistance.[11][12]

Experimental Protocol: Herbicide Mode of Action - In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibition of a target enzyme by a herbicide. This example focuses on acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[13][14][15]

Materials:

  • Partially purified plant enzyme extract (e.g., from young pea or corn shoots)

  • Assay buffer specific to the target enzyme

  • Substrate for the enzyme (e.g., pyruvate for ALS)

  • Cofactors (e.g., FAD, TPP for ALS)

  • Test herbicide

  • Colorimetric reagents for detecting the product or a byproduct

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in an extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

    • Partially purify the enzyme using methods such as ammonium sulfate precipitation.

  • Enzyme Assay:

    • In a microcentrifuge tube or a 96-well plate, combine the assay buffer, substrate, cofactors, and the test herbicide at various concentrations.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate at an optimal temperature for a defined period.

  • Quantification of Activity:

    • Stop the reaction (e.g., by adding acid).

    • Add colorimetric reagents that react with the product of the enzymatic reaction to produce a colored substance.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each herbicide concentration relative to a control without the herbicide.

    • Determine the IC50 value, which is the concentration of the herbicide that inhibits 50% of the enzyme's activity.[4]

Experimental Protocol: Fungicide Mode of Action - Mitochondrial Respiration Assay

Many fungicides target the mitochondrial respiratory chain.[3] This protocol outlines a method to assess the impact of a fungicide on mitochondrial oxygen consumption.[16][17]

Materials:

  • Isolated fungal mitochondria or whole fungal cells

  • Respiration buffer

  • Respiratory substrates (e.g., succinate, NADH)

  • Test fungicide

  • Oxygen electrode or an extracellular flux analyzer

Procedure:

  • Isolation of Mitochondria (if applicable):

    • Break fungal cells using enzymatic digestion or mechanical disruption.

    • Isolate mitochondria through differential centrifugation.

  • Oxygen Consumption Measurement:

    • Add the respiration buffer to the chamber of the oxygen electrode or the wells of the extracellular flux analyzer.

    • Add the isolated mitochondria or whole cells.

    • Add the respiratory substrate to initiate oxygen consumption.

    • After a stable baseline is established, inject the test fungicide at various concentrations.

    • Record the change in the rate of oxygen consumption.

  • Data Analysis:

    • Calculate the percentage of inhibition of oxygen consumption for each fungicide concentration.

    • Determine the IC50 value for the inhibition of mitochondrial respiration.

III. Quantitative Data Presentation

The following tables summarize efficacy data for representative novel pesticides.

Table 1: In Vitro Efficacy of a Novel Fungicide (Compound 6s) Against Various Plant Pathogens [1]

Fungal PathogenHostEC50 (µM)
Botrytis cinereaBlueberry0.011
Botrytis cinereaCucumber-
Sclerotinia sclerotiorumOilseed Rape-
Botrytis cinereaTobacco-
Botrytis cinereaStrawberry-
Colletotrichum sp.Blueberry-
Magnaporthe griseaRice-

Table 2: In Vitro Efficacy of a Novel Herbicide (Compound 3d) Targeting ACCase [18][19]

ParameterValue
ACCase Inhibitory Activity0.061 nmol h⁻¹ mg⁻¹ protein

Table 3: Minimum Inhibitory Concentrations (MICs) of Glyphosate for E. coli Isolates [20]

Isolate TypeMIC Range (mg/ml)
Commensal5 - 20
Pathogenic5 - 40

IV. Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental and Logical Workflows

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For this specific target molecule, the likely starting materials are ethyl 2-chloro-3-oxo-3-(4-chlorophenyl)propanoate and a suitable thioamide.

Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?

The key precursors for the Hantzsch synthesis of this compound are:

  • An α-haloketone derivative, such as ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate or ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate.

  • A thioamide, such as thioformamide or a precursor that generates it in situ.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Reaction Yield

Possible Causes:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions, reducing the yield of the desired product.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the rate and yield. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition or side product formation.

  • Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, excessively long reaction times can promote the formation of degradation products.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

  • Moisture in the Reaction: The presence of water can hydrolyze the starting materials or intermediates, leading to lower yields.

Solutions:

  • Verify Starting Material Purity: Ensure the purity of the α-haloketone and thioamide using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.

  • Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition. A good starting point is often refluxing in a suitable solvent like ethanol.

  • Monitor Reaction Time: Use TLC to monitor the reaction until the starting materials are consumed.

  • Solvent Screening: If the yield is consistently low, consider screening different solvents such as methanol, isopropanol, or acetonitrile.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Multiple Products (Impure Product)

Possible Causes:

  • Side Reactions: The Hantzsch synthesis can be accompanied by side reactions, such as the formation of oxazole byproducts if the thioamide is contaminated with the corresponding amide. Dimerization or polymerization of reactants can also occur.

  • Isomer Formation: Depending on the substitution pattern of the reactants, the formation of isomeric thiazoles is a possibility.

  • Decomposition: At elevated temperatures, the product or starting materials may decompose, leading to a complex mixture.

Solutions:

  • Purify the Thioamide: Ensure the thioamide is free from contamination with the corresponding amide to prevent oxazole formation.

  • Control Reaction Temperature: Maintain the optimal reaction temperature to minimize decomposition and side reactions.

  • Purification of the Product: Employ appropriate purification techniques to isolate the desired product. Recrystallization from a suitable solvent (e.g., ethanol) is often effective. For more challenging separations, column chromatography on silica gel may be necessary.

Problem 3: Reaction Does Not Proceed to Completion

Possible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be slow.

  • Deactivation of Reactants: The starting materials may degrade over time if not stored properly.

Solutions:

  • Increase Reaction Time and/or Temperature: Continue heating the reaction mixture and monitor by TLC until the starting materials are no longer visible.

  • Choose a More Suitable Solvent: Select a solvent in which the reactants have good solubility at the reaction temperature.

  • Use Fresh or Properly Stored Reactants: Ensure that the starting materials are of good quality and have been stored under appropriate conditions.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of 4-aryl-1,3-thiazole-2-carboxylates, providing a reference for optimization.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux4~85
MethanolReflux4~80
IsopropanolReflux6~75
AcetonitrileReflux5~70
Dioxane1006~65

Note: Yields are representative for Hantzsch synthesis of similar 4-aryl-1,3-thiazole-2-carboxylates and may vary for the specific target molecule.

Table 2: Effect of Temperature on Reaction Yield (in Ethanol)

Temperature (°C)Reaction Time (h)Yield (%)
5012~60
658~75
Reflux (~78)4~85
903~82 (potential for increased byproducts)

Note: Yields are representative and should be optimized for the specific synthesis.

Experimental Protocols

General Protocol for the Hantzsch Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate (1 equivalent)

  • Thioformamide (1.1 equivalents)

  • Absolute Ethanol

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate in absolute ethanol.

  • To the stirred solution, add thioformamide.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • Dry the crude product.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_ketone Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start_ketone->reaction start_thioamide Thioformamide start_thioamide->reaction precipitation Precipitation in Water reaction->precipitation neutralization Neutralization (NaHCO3) precipitation->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic problem Low Yield or Impure Product cause1 Impure Starting Materials? problem->cause1 cause2 Suboptimal Conditions? problem->cause2 cause3 Incomplete Reaction? problem->cause3 cause4 Side Reactions? problem->cause4 solution1 Purify Reactants cause1->solution1 Yes solution2 Optimize Temp. & Solvent cause2->solution2 Yes solution3 Increase Time/Temp. cause3->solution3 Yes solution4 Purify Product (Recrystallization/Chromatography) cause4->solution4 Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Ethyl Thiazole-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying ethyl thiazole-2-carboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying ethyl thiazole-2-carboxylate esters?

A1: The most common purification techniques for ethyl thiazole-2-carboxylate esters are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product. Liquid-liquid extraction is also frequently employed as a preliminary purification step to remove water-soluble impurities.

Q2: What are the typical impurities encountered during the synthesis of ethyl thiazole-2-carboxylate esters?

A2: Common impurities include unreacted starting materials, such as thiourea and α-halo ketoesters (e.g., ethyl bromopyruvate or ethyl chloroacetoacetate), and side-products formed during the cyclization reaction.[1][2][3] For instance, in syntheses involving coupling agents like dicyclohexylcarbodiimide (DCC), byproducts such as dicyclohexylurea (DCU) can be challenging to remove.[2]

Q3: How do I choose a suitable solvent system for column chromatography?

A3: A good starting point for selecting a solvent system for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude product. For more polar thiazole derivatives, a system of dichloromethane and methanol may be more effective.[4] In some cases, neutral alumina with a solvent like dichloromethane can also be used.[5]

Q4: What are some effective recrystallization solvents for ethyl thiazole-2-carboxylate esters?

A4: Common solvents for the recrystallization of ethyl thiazole-2-carboxylate esters include ethanol, ethyl acetate, and mixtures of hexanes and ethyl acetate.[1][6][7] The ideal solvent is one in which the ester has high solubility at elevated temperatures and low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

Possible Cause Troubleshooting Step
Inappropriate solvent systemOptimize the eluent polarity. If the compound elutes too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If it moves too slowly, increase the polarity.
Overloading the columnUse a larger column or reduce the amount of crude material loaded. The amount of silica gel should typically be 50-100 times the weight of the crude product.
Co-eluting impuritiesConsider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Sometimes adding a small percentage of a third solvent can improve separation.
Sample precipitation on the columnEnsure the sample is fully dissolved in a minimal amount of the initial eluent before loading. If solubility is an issue, consider dry loading the sample onto the column.

Issue 2: The product comes out with the solvent front (low retention).

Possible Cause Troubleshooting Step
Solvent system is too polarStart with a much less polar solvent system (e.g., pure hexanes or a high hexane/ethyl acetate ratio) and gradually increase the polarity (gradient elution).
The compound is very non-polarThis is expected for highly non-polar compounds. Ensure that the impurities are more polar to allow for separation.
Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
The solution is supersaturated, and cooling is too rapid.Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also help.
The solvent is too non-polar for the compound.Add a small amount of a more polar co-solvent in which the compound is more soluble.
Presence of impurities that inhibit crystallization.Attempt further purification by another method, such as column chromatography, before recrystallization.

Issue 2: Low recovery of the purified product.

Possible Cause Troubleshooting Step
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath or refrigerator for a longer period to maximize precipitation. Minimize the amount of solvent used to dissolve the crude product initially.
Premature crystallization during hot filtration.Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a slight excess of hot solvent to ensure the compound remains dissolved.

Quantitative Data Summary

Compound Purification Method Solvent/Eluent Purity Yield Reference
4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl esterColumn ChromatographyDichloromethane on neutral alumina98.9%22.9%[5]
Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylateRecrystallizationn-Butanol>99.0% (as HCl salt)-[3]
Ethyl 2-amino-4-methylthiazole-5-carboxylateRecrystallizationEthyl acetate-72.0%[1]
Ethyl 2-aminothiazole-5-carboxylateRecrystallizationEthanol99.34%95.7%[1]
Ethyl 2-bromothiazole-4-carboxylateColumn Chromatography & RecrystallizationEthyl acetate: petroleum ether (1:1) & Petroleum ether-32.0%

Experimental Protocols

Protocol 1: Purification of 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester by Column Chromatography[5]
  • Preparation: The crude reaction mixture containing 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester is concentrated under reduced pressure.

  • Column Packing: A chromatography column is packed with neutral alumina as the stationary phase, using dichloromethane as the eluent.

  • Loading: The concentrated crude product is dissolved in a minimal amount of dichloromethane and loaded onto the top of the column.

  • Elution: The column is eluted with dichloromethane.

  • Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified ester.

Protocol 2: Purification of Ethyl 2-amino-4-methylthiazole-5-carboxylate by Recrystallization[1]
  • Dissolution: The crude ethyl 2-amino-4-methylthiazole-5-carboxylate is suspended in ethyl acetate in a flask.

  • Heating: The mixture is heated with stirring until the solid completely dissolves.

  • Cooling: The solution is allowed to cool slowly to room temperature, during which time crystals of the purified product should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Filtration: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Eluent crude_product->dissolve load_column Load onto Column dissolve->load_column elute Elute with Solvent System load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions concentrate Concentrate combine_fractions->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for Purification by Column Chromatography.

troubleshooting_recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_recovery Troubleshooting Low Recovery start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No cool_slowly Cool Slowly / Scratch Flask oiling_out->cool_slowly Yes success Successful Crystallization low_recovery->success No cool_longer Cool Longer / Colder low_recovery->cool_longer Yes add_cosolvent Add Polar Co-solvent cool_slowly->add_cosolvent repurify Pre-purify by Chromatography add_cosolvent->repurify min_solvent Minimize Hot Solvent cool_longer->min_solvent preheat_funnel Preheat Filtration Apparatus min_solvent->preheat_funnel

Caption: Troubleshooting Logic for Recrystallization Issues.

References

Challenges in the multi-step synthesis of 2,4-disubstituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of 2,4-disubstituted thiazoles.

Section 1: Hantzsch Thiazole Synthesis - Troubleshooting & FAQs

The Hantzsch synthesis is a cornerstone for creating the thiazole core, typically involving the condensation of an α-haloketone with a thioamide.[1][2][3] While widely used, it can present several challenges.[4]

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my Hantzsch thiazole synthesis. What are the potential causes?

A1: Low yields in Hantzsch synthesis can stem from several factors:

  • Poor Quality of Starting Materials: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction's outcome.[5]

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[5]

  • Side Reactions: The formation of byproducts can consume reactants and complicate the purification process.[5]

  • Product Loss During Workup: The isolation and purification steps might not be optimized, leading to a loss of the desired product.[5]

Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The presence of multiple spots on your TLC plate could indicate the formation of several side products:

  • Unreacted Starting Materials: If the reaction is incomplete, you will likely see spots corresponding to the initial α-haloketone and thioamide.[5]

  • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[5]

  • Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.[5]

  • Formation of Isomeric Thiazoles: Depending on the substitution pattern of your reactants, the formation of isomeric thiazole products is a possibility.[5]

Q3: My product is difficult to purify. What purification methods are recommended?

A3: Purification of 2,4-disubstituted thiazoles can be challenging. Here are some recommended methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[5]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities and side products. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[5]

Troubleshooting Guide

Below is a troubleshooting workflow to address common issues in Hantzsch thiazole synthesis.

Hantzsch_Troubleshooting cluster_start cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome start Low Yield or Multiple Spots on TLC check_purity Check Purity of Starting Materials (NMR, LC-MS) start->check_purity Impure Reagents? optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) start->optimize_conditions Suboptimal Conditions? monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction Incomplete Reaction? improve_workup Optimize Workup and Purification Protocol purify_reagents Purify/Re-synthesize Starting Materials check_purity->purify_reagents screen_solvents Screen Different Solvents (e.g., Ethanol, DMF) optimize_conditions->screen_solvents adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time use_catalyst Consider a Catalyst (e.g., PTSA) optimize_conditions->use_catalyst monitor_reaction->adjust_temp_time end Improved Yield and Purity purify_reagents->end screen_solvents->end adjust_temp_time->end use_catalyst->end improve_workup->end

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various Hantzsch-based synthetic routes to 2,4-disubstituted thiazoles.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Conventional Hantzsch Synthesis 70-95%[1]2 - 24 hours[1]Well-established, broad substrate scope, reliable.[1]Often requires elevated temperatures and long reaction times.[1]
Microwave-Assisted Hantzsch 85-98%[1]5 - 30 minutes[1]Dramatically reduced reaction times, often higher yields.[1]Requires specialized microwave equipment.[1]
Solvent-Free Hantzsch (Grinding) 80-95%[1]10 - 20 minutes[1]Environmentally friendly, simple workup, rapid.[1]May not be suitable for all substrates, scalability can be a concern.[1]
Brønsted Acid-Promoted One-Pot Synthesis 60-85%[1]8 - 12 hours[1]Use of simple, readily available starting materials.[1]Requires high temperatures, yields can be moderate.[1]

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[5]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiobenzamide)

  • Ethanol (or other suitable solvent)

  • Mild base (e.g., 5% Sodium bicarbonate solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent like ethanol.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a mild base, such as a 5% sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Section 2: Post-Synthesis Modification - Suzuki Coupling on 2-Halothiazoles

A common multi-step approach involves the synthesis of a 2-halothiazole followed by a Suzuki cross-coupling reaction to introduce a substituent at the 2-position.

Frequently Asked Questions (FAQs)

Q4: I am having trouble with the Suzuki coupling of my 2-chlorothiazole. What are the common issues?

A4: 2-Chlorothiazoles can be challenging substrates for Suzuki coupling due to the electron-deficient nature of the thiazole ring. Common issues include:

  • Low Reactivity: The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more active catalyst systems.

  • Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or base.

  • Homocoupling: Self-coupling of the boronic acid can occur, leading to undesired byproducts.[6][7]

Troubleshooting Guide for Suzuki Coupling of 2-Halothiazoles

Suzuki_Troubleshooting cluster_start cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome start Low Yield in Suzuki Coupling check_catalyst Evaluate Catalyst System (Ligand & Pd Source) start->check_catalyst Inefficient Catalyst? check_base_solvent Assess Base and Solvent Combination start->check_base_solvent Inappropriate Conditions? check_side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) start->check_side_reactions Side Reactions Dominating? use_active_ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->use_active_ligands change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_base_solvent->change_base use_boronic_ester Switch from Boronic Acid to Pinacol Ester or Trifluoroborate check_side_reactions->use_boronic_ester degas_thoroughly Ensure Thorough Degassing of Reaction Mixture check_side_reactions->degas_thoroughly end Improved Coupling Yield use_active_ligands->end change_base->end use_boronic_ester->end degas_thoroughly->end

Caption: Troubleshooting workflow for Suzuki coupling of 2-halothiazoles.

Quantitative Data Summary: Suzuki Coupling Components

ComponentRecommendation for 2-HalothiazolesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precatalysts.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6]Promote the difficult oxidative addition step and stabilize the palladium catalyst.[6]
Base Strong inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[6]Activate the boronic acid to form a more nucleophilic boronate species.[6]
Boron Source Boronic acid, pinacol ester, or trifluoroborate salt.[6]Pinacol esters and trifluoroborates can be more resistant to protodeboronation.[6]
Solvent Aprotic polar solvents (e.g., DMF, Dioxane, Toluene) with water.The choice of solvent can significantly impact the reaction outcome.

Experimental Protocol: General Procedure for Suzuki Coupling of a 2-Chlorothiazole

This is a generalized procedure and should be optimized for specific substrates.[6]

Materials:

  • 2-Chlorothiazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., DMF or dioxane)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • To a dry reaction vessel, add the 2-chlorothiazole (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Add the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Optimization of Cyclization Conditions for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiazole derivatives. Here you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your reaction setup.

Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of thiazole rings, particularly focusing on the widely used Hantzsch thiazole synthesis.

Issue 1: Low or No Product Yield

A consistently low yield is one of the most common problems in thiazole synthesis. The following guide provides a systematic approach to identify and resolve the underlying causes.

Possible Causes and Solutions:

  • Purity of Starting Materials:

    • Problem: Impurities in the α-haloketone or thioamide can lead to side reactions, consuming the reactants and reducing the yield of the desired thiazole.[1][2]

    • Solution:

      • Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or by checking their melting points.[1]

      • If necessary, purify the reactants before use. For example, α-haloketones can often be purified by recrystallization or column chromatography.

  • Suboptimal Reaction Conditions:

    • Problem: The choice of solvent, temperature, and reaction time significantly influences the reaction outcome.[1] An inappropriate selection can lead to incomplete reactions or decomposition of reactants and products.

    • Solution:

      • Solvent: The polarity of the solvent can affect the solubility of the reactants and the reaction rate. Ethanol and methanol are commonly used solvents for the Hantzsch synthesis.[3][4] A screening of different solvents may be necessary to find the optimal one for your specific substrates.

      • Temperature: While some Hantzsch reactions proceed at room temperature, many require heating to reflux.[1][4] However, excessively high temperatures can lead to byproduct formation. Microwave-assisted synthesis can offer better control over the temperature and significantly reduce reaction times.[5][6]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Prolonged reaction times do not always lead to higher yields and can promote the formation of degradation products.

  • Incomplete Reaction:

    • Problem: The reaction may not have reached completion, leaving a significant amount of starting materials.[1]

    • Solution:

      • Increase the reaction time and monitor via TLC until the starting materials are consumed.[1]

      • Consider a moderate increase in the reaction temperature.

      • The use of a slight excess of the thioamide (1.1-1.5 equivalents) can help drive the reaction to completion.[7][8]

  • Side Reactions:

    • Problem: The formation of byproducts can significantly lower the yield of the desired thiazole. A common side product is an oxazole, which can form if the thioamide is contaminated with the corresponding amide.[1]

    • Solution:

      • Ensure the purity of the thioamide.

      • Optimize reaction conditions (temperature, solvent) to favor the formation of the thiazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Hantzsch and Cook-Heilbron methods for thiazole synthesis?

A1: The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide and is a versatile method for preparing a wide range of substituted thiazoles.[7][9] The Cook-Heilbron synthesis, on the other hand, utilizes the reaction of α-aminonitriles with reagents like carbon disulfide to produce 5-aminothiazoles.[10][11] The choice between these methods often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials.

Q2: How can I improve the yield of my Hantzsch thiazole synthesis?

A2: To improve the yield, consider the following:

  • Reactant Purity: Ensure high purity of your α-haloketone and thioamide.[1]

  • Stoichiometry: Using a slight excess of the thioamide (e.g., 1.2-1.5 equivalents) can be beneficial.[7][8]

  • Solvent: Ethanol is a common and effective solvent, but screening other solvents like methanol or DMF might be necessary for specific substrates.[3][4]

  • Temperature: Optimize the reaction temperature. While reflux is often required, microwave synthesis can provide rapid heating and improved yields in shorter times.[5][6]

  • Catalyst: While many Hantzsch reactions proceed without a catalyst, acidic or basic catalysts can sometimes improve the reaction rate and yield.[1]

Q3: My TLC shows multiple spots after the reaction. What could be the impurities?

A3: Multiple spots on your TLC plate could indicate the presence of:

  • Unreacted starting materials: The α-haloketone and thioamide.[1]

  • Side products: Such as oxazoles (if the thioamide is impure) or products from the self-condensation of the reactants.[1]

  • Reaction intermediates: In some cases, stable intermediates like the initial S-alkylation product may be observed.

Q4: What is the best way to purify my synthesized thiazole derivative?

A4: The purification method depends on the properties of your product.

  • Precipitation/Recrystallization: If the thiazole derivative is a solid and poorly soluble in the reaction solvent upon cooling or after adding a co-solvent (like water), it can be isolated by filtration.[3] Recrystallization from a suitable solvent is an effective way to obtain a pure solid product.[12]

  • Column Chromatography: This is a versatile method for purifying both solid and liquid thiazole derivatives, especially when dealing with complex mixtures of products and impurities.[13]

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities after the reaction work-up.[12]

Q5: Are there any green alternatives for thiazole synthesis?

A5: Yes, several more environmentally friendly approaches have been developed. These include:

  • Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and reduced energy consumption.[6]

  • Ultrasonic irradiation: This can also accelerate the reaction and improve yields.[4]

  • Use of green solvents: Water or polyethylene glycol (PEG) have been successfully used as solvents in some thiazole syntheses.[14]

  • Catalyst-free conditions: Some modern protocols allow for the synthesis of thiazoles without the need for a catalyst.[14]

Data Presentation

The following tables summarize quantitative data from various studies on the optimization of Hantzsch thiazole synthesis.

Table 1: Effect of Solvent on the Yield of Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux3.580[4]
2EthanolReflux285[4]
3MethanolReflux375[4]
41-ButanolReflux2.582[4]
52-PropanolReflux378[4]
6Ethanol/Water (1:1)652-3.579-90[4]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Thiazole Synthesis

EntryMethodTemperature (°C)TimeYield (%)Reference
1Conventional Heating801.5 h79-90[15]
2Microwave Irradiation7010-15 min82-92[15]
3Conventional Heating (Methanol)Reflux8 hLower Yields[5]
4Microwave Irradiation (Methanol)9030 min95[5]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the synthesis of 2-amino-4-phenylthiazole.[3][7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (around 65-70°C) for 30-60 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the product to air dry on a watch glass.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol describes a general procedure for the rapid synthesis of thiazole derivatives using microwave irradiation.[5][15]

Materials:

  • α-Haloketone (1 mmol)

  • Thiourea or substituted thioamide (1.1-1.5 mmol)

  • Solvent (e.g., ethanol, methanol) (2-4 mL)

  • Microwave reaction vessel with a cap

Procedure:

  • Combine the α-haloketone and the thioamide in a microwave reaction vessel.

  • Add the chosen solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 70-120°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using an appropriate work-up procedure, such as precipitation and filtration as described in Protocol 1.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Purity of Starting Materials (α-haloketone, thioamide) start->check_purity impure Impure check_purity->impure Purity < 98% pure Pure check_purity->pure Purity ≥ 98% purify Purify Starting Materials (e.g., Recrystallization) impure->purify optimize_conditions Optimize Reaction Conditions purify->optimize_conditions pure->optimize_conditions incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction increase_time_temp Increase Reaction Time/Temperature (Monitor by TLC) incomplete_reaction->increase_time_temp Yes side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No final_product Improved Yield of Thiazole increase_time_temp->final_product modify_conditions Modify Conditions to Minimize Side Products (e.g., lower temp.) side_reactions->modify_conditions Yes side_reactions->final_product No modify_conditions->final_product

Caption: Troubleshooting workflow for addressing low product yield in thiazole synthesis.

Hantzsch_Synthesis_Workflow reactants Reactants: α-Haloketone + Thioamide reaction_setup Reaction Setup: - Choose Solvent - Set Temperature - Stirring reactants->reaction_setup cyclization Cyclization Reaction (Conventional or Microwave) reaction_setup->cyclization workup Reaction Work-up: - Neutralization - Precipitation cyclization->workup isolation Product Isolation: - Filtration workup->isolation purification Purification: - Recrystallization - Column Chromatography isolation->purification characterization Characterization: - NMR, IR, MS - Melting Point purification->characterization

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism reactants α-Haloketone + Thioamide sn2 Nucleophilic Attack (SN2 Reaction) reactants->sn2 intermediate1 S-Alkylation Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Aromatic Thiazole dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Stability, degradation, and storage of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and storage of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily due to the presence of an ester functional group and a substituted thiazole ring. Key factors include:

  • pH: The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and thermal decomposition of the thiazole ring.

  • Light: Exposure to ultraviolet (UV) or visible light may induce photodegradation, particularly of the chlorinated aromatic ring.

  • Oxidizing Agents: The sulfur atom in the thiazole ring can be susceptible to oxidation.

  • Moisture: As a key reactant in hydrolysis, the presence of water can significantly impact the stability of the ester.

Q2: What are the likely degradation products of this compound?

A2: Based on its structure, the primary degradation pathways are expected to be:

  • Hydrolysis: The ethyl ester can hydrolyze to form 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid and ethanol.

  • Thiazole Ring Opening: Under harsh conditions, the thiazole ring may undergo cleavage.

  • Dechlorination: Photodegradation could potentially lead to the removal of the chlorine atom from the phenyl ring.

  • Oxidation: The sulfur atom in the thiazole ring could be oxidized to a sulfoxide or sulfone.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a well-sealed container to protect it from moisture and air. It is advisable to store it in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The use of desiccants can help to minimize exposure to moisture.

Q4: How can I monitor the stability of this compound during my experiments?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common technique for monitoring the stability of the compound.[1] This method should be able to separate the intact compound from its potential degradation products. Developing such a method often involves forced degradation studies to generate the likely impurities.

Troubleshooting Guides

Issue 1: I am observing a decrease in the purity of my compound over time, even under recommended storage conditions.

Possible Cause Troubleshooting Step
Inadequate Sealing of Container Ensure the container is tightly sealed. Consider using a container with a better seal or transferring the compound to a new, dry container. The use of parafilm can provide an additional barrier.
Moisture Contamination Store the compound in a desiccator, especially after opening the container for the first time. If the compound is suspected to have absorbed moisture, it may be possible to dry it under vacuum if it is thermally stable.
Exposure to Light If the compound is stored in a clear container, transfer it to an amber vial or wrap the container in aluminum foil to protect it from light.
Temperature Fluctuations Ensure the storage location maintains a consistent, cool temperature. Avoid storing it in areas with significant temperature swings.

Issue 2: I am seeing unexpected peaks in my HPLC analysis after dissolving the compound in a new solvent for my experiment.

Possible Cause Troubleshooting Step
Solvent-Induced Degradation The solvent may not be inert. For example, if the solvent contains acidic or basic impurities, it could be catalyzing the hydrolysis of the ester. Check the pH and purity of the solvent. Consider using a different, high-purity solvent.
Reaction with Solvent In rare cases, the compound may react with the solvent. Review the chemical compatibility of the compound with the chosen solvent.
Contaminated Solvent The solvent itself may be contaminated with impurities that are being detected by your analytical method. Run a blank injection of the solvent to check for contaminants.

Data Presentation: Summary of Expected Stability

The following table summarizes the expected stability of this compound under various stress conditions. The degradation percentages are illustrative and will vary depending on the exact experimental conditions.

Stress Condition Typical Conditions Expected Degradation (%) Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h10 - 30%4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH at RT for 8h> 50%4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Oxidative 3% H₂O₂ at RT for 24h5 - 15%Thiazole N-oxide/Sulfoxide derivatives
Thermal 80 °C for 48h (solid state)< 5%Minor decomposition products
Photolytic ICH Q1B conditions5 - 20%Potential dechlorination products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[2][3]

1.1. Acid Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
  • Add 10 mL of 0.1 M hydrochloric acid.
  • Heat the solution at 60 °C for 24 hours.
  • Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

1.2. Base Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent.
  • Add 10 mL of 0.1 M sodium hydroxide.
  • Keep the solution at room temperature for 8 hours.
  • Neutralize with 0.1 M hydrochloric acid.
  • Dilute with the mobile phase for HPLC analysis.

1.3. Oxidative Degradation:

  • Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent.
  • Add 10 mL of 3% hydrogen peroxide.
  • Store the solution at room temperature for 24 hours, protected from light.
  • Dilute with the mobile phase for HPLC analysis.

1.4. Thermal Degradation:

  • Place approximately 10 mg of the solid compound in a vial.
  • Heat in an oven at 80 °C for 48 hours.
  • After cooling, dissolve the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.

1.5. Photostability Testing:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
  • A control sample should be protected from light.
  • Analyze the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome compound This compound acid Acid Hydrolysis (0.1M HCl, 60°C) compound->acid base Base Hydrolysis (0.1M NaOH, RT) compound->base oxidation Oxidation (3% H2O2, RT) compound->oxidation thermal Thermal (80°C, solid) compound->thermal photo Photolytic (ICH Q1B) compound->photo hplc Stability-Indicating HPLC-UV Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation_profile Degradation Profile & Impurity Identification hplc->degradation_profile stability Assess Intrinsic Stability degradation_profile->stability storage Define Storage Conditions stability->storage shelf_life Establish Shelf-Life storage->shelf_life

Caption: Workflow for Stability Testing.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid + Ethanol parent->hydrolysis Hydrolysis (H⁺/OH⁻, H₂O) oxidation Thiazole N-oxide/Sulfoxide parent->oxidation Oxidation (e.g., H₂O₂) photodegradation Dechlorinated Product parent->photodegradation Photolysis (UV/Vis Light) ring_opening Ring-Opened Products parent->ring_opening Harsh Conditions (e.g., Strong Acid/Base, High Temp)

Caption: Potential Degradation Pathways.

References

Identification and characterization of side products in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side products encountered during the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis has a low yield. What are the common causes?

A1: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice can significantly impact the yield. The reaction is often heated to reflux for several hours in a solvent like ethanol.

  • Poor quality of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions. Ensure the purity of your reactants before starting the synthesis.

  • Formation of side products: The formation of byproducts consumes the reactants and complicates the purification process.

Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: Multiple spots on a TLC plate indicate the presence of impurities. Common side products in the Hantzsch thiazole synthesis include:

  • Unreacted starting materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.

  • Isomeric thiazoles: Under certain conditions, particularly acidic environments, isomeric thiazoles like 3-substituted 2-imino-2,3-dihydrothiazoles can form.[1]

  • Oxazole formation: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct may be formed.

  • Dimerization or polymerization of reactants: The α-haloketone can undergo self-condensation, especially under basic conditions.

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation:

  • Control the reaction pH: Avoid strongly acidic or basic conditions unless a specific isomeric product is desired. Neutral or slightly basic conditions are generally preferred.

  • Use pure starting materials: Ensure the thioamide is free from contamination with the corresponding amide to prevent oxazole formation.

  • Optimize reaction temperature and time: Overheating or prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction progress to determine the optimal endpoint.

  • Control the stoichiometry: Using a slight excess of the thioamide can sometimes help to ensure the complete consumption of the α-haloketone, which may be more prone to side reactions.

Q4: My product is difficult to purify. What purification methods are recommended?

A4: Common purification methods for thiazole products include:

  • Recrystallization: This is an effective method for purifying solid products. A variety of solvents can be tested to find the most suitable one for your specific product.

  • Column chromatography: Silica gel chromatography is a versatile technique for separating the desired product from side products and unreacted starting materials. A range of solvent systems, such as ethyl acetate/hexane mixtures, can be used for elution.

Troubleshooting Guides

Issue 1: An unexpected isomer is observed in the final product.
  • Question: My NMR spectrum shows an additional set of signals that I suspect is an isomer of my target thiazole. How can I confirm this and what is the likely cause?

  • Answer:

    • Identification: Under acidic conditions, the Hantzsch synthesis can yield 3-substituted 2-imino-2,3-dihydrothiazole isomers in addition to the expected 2-amino-thiazole. These isomers can be distinguished by their 1H NMR spectra, particularly the chemical shift of the proton at the 5-position of the thiazole ring.[1]

    • Cause: The formation of this isomer is favored in acidic media. The reaction of an α-haloketone with an N-monosubstituted thiourea in a neutral solvent typically leads exclusively to the 2-(N-substituted amino)thiazole. However, in the presence of a strong acid, a mixture of the two isomers can be formed.

    • Solution: To avoid the formation of the imino-dihydrothiazole isomer, ensure that the reaction is run under neutral or slightly basic conditions. If the reaction mixture is acidic, consider adding a mild, non-nucleophilic base to neutralize it.

Issue 2: My product is contaminated with a compound that has a similar polarity.
  • Question: I am having trouble separating my desired thiazole from an impurity with a very similar Rf value on TLC. What could this impurity be and how can I identify it?

  • Answer:

    • Potential Impurity: If your thioamide was not completely pure, you may have formed the corresponding oxazole analog. 2-Amino-oxazoles have similar structures and polarities to 2-amino-thiazoles, making them difficult to separate by chromatography.

    • Identification:

      • Mass Spectrometry (MS): The oxazole analog will have a molecular weight that is approximately 16 mass units lower than the thiazole product (oxygen instead of sulfur).

      • Infrared (IR) Spectroscopy: Compare the IR spectrum of your product with a reference spectrum of the expected thiazole. While the spectra may be similar, there might be subtle differences in the fingerprint region. An authentic IR spectrum of 2-amino-4-phenyloxazole is available in the NIST WebBook for comparison.[2]

      • 13C NMR Spectroscopy: The chemical shift of the carbon atom at the 2-position (the C-NH2 carbon) will be different for the oxazole and the thiazole.

Issue 3: I have a significant amount of a high-molecular-weight byproduct.
  • Question: After my reaction, I isolated a significant amount of a high-melting solid that appears to have a much higher molecular weight than my expected product. What could this be?

  • Answer:

    • Potential Impurity: This could be a self-condensation product of your α-haloketone. For example, 2-bromoacetophenone can dimerize to form 1,4-diphenyl-1,4-butanedione.

    • Identification:

      • Physical Properties: 1,4-Diphenyl-1,4-butanedione has a reported melting point of 143.5-144 °C.[3] If your byproduct has a similar melting point, it is likely this dimer.

      • Spectroscopic Analysis: The 1H NMR spectrum of the dimer would be expected to show signals for the phenyl protons and a characteristic singlet for the methylene protons. The mass spectrum would show a molecular ion peak corresponding to the dimer's molecular weight (e.g., 238.28 g/mol for 1,4-diphenyl-1,4-butanedione).

    • Cause and Solution: Self-condensation of ketones is often promoted by basic conditions.[4] Ensure your reaction conditions are not overly basic. If a base is required, use a mild, non-nucleophilic base and add it slowly to the reaction mixture.

Quantitative Data Summary

Reaction ConditionProduct(s)Yield (%)Reference
N-monosubstituted thiourea and α-halogeno ketone in neutral solvent2-(N-substituted amino)thiazoleHigh[1]
N-monosubstituted thiourea and α-halogeno ketone in 10M-HCl-EtOH (1:2) at 80°C2-imino-3,4-dimethyl-2,3-dihydrothiazole73[1]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product does not precipitate, pour the reaction mixture into a beaker containing a dilute solution of a weak base (e.g., 5% sodium bicarbonate) to neutralize any acid formed and induce precipitation.

  • Collect the crude product by filtration, wash with water, and air dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Characterization of Products and Side Products
  • Thin Layer Chromatography (TLC):

    • Use silica gel plates.

    • A common eluent system is a mixture of ethyl acetate and hexanes.

    • Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire 1H and 13C NMR spectra to determine the structure of the product and identify any impurities.

  • Mass Spectrometry (MS):

    • Use techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the product and any byproducts.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the sample (e.g., as a KBr pellet or a thin film) to identify characteristic functional groups.

Visualizations

Hantzsch_Mechanism alpha-Haloketone alpha-Haloketone Intermediate_1 Thioether Intermediate alpha-Haloketone->Intermediate_1 Nucleophilic Attack Thioamide Thioamide Thioamide->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate_1->Intermediate_2 Intramolecular Cyclization Thiazole_Product Thiazole Intermediate_2->Thiazole_Product Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? (TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Time/Temp Incomplete->Optimize_Conditions Analyze_Impurities Analyze Side Products Complete->Analyze_Impurities Isomer Isomeric Product? Analyze_Impurities->Isomer Oxazole Oxazole Byproduct? Analyze_Impurities->Oxazole Dimer Dimerization Product? Analyze_Impurities->Dimer Adjust_pH Adjust pH to Neutral Isomer->Adjust_pH Purify_Thioamide Use Pure Thioamide Oxazole->Purify_Thioamide Modify_Base Use Milder Base Dimer->Modify_Base

Caption: Troubleshooting Workflow for Hantzsch Synthesis.

References

Technical Support Center: Crystallization of Ethyl Thiazole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of ethyl thiazole-2-carboxylates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the crystallization of ethyl thiazole-2-carboxylates, offering potential causes and step-by-step solutions.

1. Why are no crystals forming in my solution?

If your ethyl thiazole-2-carboxylate solution fails to produce crystals upon cooling, several factors could be at play. The most common reason is that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside surface of the flask at the solution's surface with a glass stirring rod. This can create microscopic scratches that serve as nucleation sites for crystal growth.

  • Add Seed Crystals: If you have a small sample of the pure crystalline product, adding a few seed crystals to the cooled solution can initiate crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation instead of crystallization. After reducing the volume, allow the solution to cool again.

  • Utilize an Anti-Solvent: If the compound is highly soluble in the chosen solvent, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then allow it to stand. For example, in the crystallization of a thiazole derivative, water has been used as an anti-solvent for a methanol solution.[1]

  • Lower the Temperature: If cooling to room temperature is insufficient, try further cooling the solution in an ice bath or refrigerator.

2. My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens when the solution is highly concentrated or when the cooling process is too rapid, causing the solute to come out of solution above its melting point in the solvent system.

Troubleshooting Steps:

  • Increase Solvent Volume: Add a small amount of the primary solvent back to the oiled-out mixture and gently heat until the oil redissolves completely. Then, allow the solution to cool more slowly.

  • Modify the Solvent System: If using a mixed solvent system, you can try altering the ratio of the solvents to increase the solubility of the compound at the crystallization temperature.

  • Slower Cooling Rate: Allow the solution to cool to room temperature on the benchtop, insulated from cold surfaces, before transferring it to a colder environment like an ice bath. This gradual temperature change can favor crystal formation over oiling.

  • Seeding: Introducing seed crystals into the supersaturated solution just before the oiling out point can sometimes direct the system towards crystallization.

3. The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

Rapid crystallization often traps impurities within the crystal lattice and typically results in the formation of small, poorly defined crystals or a fine powder.[2][3] The goal is to slow down the crystal growth process.

Troubleshooting Steps:

  • Increase the Amount of Solvent: Add a slight excess of the hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower and more controlled crystal growth.[2]

  • Slow Down the Cooling Process: Insulate the crystallization flask to slow the rate of cooling. You can wrap the flask in glass wool or place it in a Dewar flask.

  • Use a Different Solvent or Solvent Mixture: A solvent in which the compound has slightly higher solubility at room temperature might promote slower crystal growth. Experimenting with different solvent systems is often key. For some thiazole derivatives, mixtures of ethanol and ether have been used to control crystallization.[4]

4. The yield of my recrystallized product is very low. What are the possible reasons and solutions?

A low recovery of the purified product can be frustrating. Several factors can contribute to a poor yield.

Troubleshooting Steps:

  • Excessive Solvent: Using too much solvent to dissolve the initial compound is a common cause of low yield, as a significant portion of the product will remain in the mother liquor upon cooling. To check for this, you can take a small sample of the mother liquor and evaporate the solvent. A significant amount of solid residue indicates that too much solvent was used. You can recover some of this material by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, product will be lost. To remedy this, use a slight excess of hot solvent and pre-heat your filtration apparatus.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve some of the product. Always use a cold, minimal amount of the crystallization solvent or a solvent in which the compound is known to be poorly soluble for washing.

5. How do I choose a suitable solvent for the crystallization of my ethyl thiazole-2-carboxylate?

The ideal solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.

Solvent Selection Strategy:

  • "Like Dissolves Like": Start with solvents that have similar polarity to your ethyl thiazole-2-carboxylate. Given the ester and thiazole functionalities, moderately polar solvents are often a good starting point.

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating. Good candidates will show poor solubility in the cold and good solubility when hot.

  • Common Solvents for Thiazole Derivatives: Based on available literature, common solvents for the crystallization of thiazole derivatives include ethanol, ethyl acetate, n-butanol, and mixtures such as ether/ethanol.[4][5][6]

Data Presentation

Table 1: Reported Recrystallization Solvents for Ethyl Thiazole-2-carboxylate Derivatives and Related Compounds

Compound ClassRecrystallization Solvent(s)Reference
Substituted Ethyl 4-methyl-2-phenyl-5-thiazolecarboxylaten-Butanol[6]
Ethyl 2-amino-4-methylthiazole-5-carboxylateEthyl Acetate[5]
Ethyl Thiazolidine-2-carboxylate (as a salt)Diethyl Ether / Ethanol[4]
Thiazole Derivative (BPT)Methanol / Water (Anti-solvent)[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization by Cooling

  • Dissolution: In an Erlenmeyer flask, add the crude ethyl thiazole-2-carboxylate. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude ethyl thiazole-2-carboxylate in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (in which the compound is insoluble) dropwise while stirring. Continue adding the anti-solvent until the solution becomes persistently turbid.

  • Crystallization: Stopper the flask and allow it to stand undisturbed. Crystals should form over time. If no crystals form, you may need to scratch the flask or add a seed crystal.

  • Isolation and Washing: Collect and wash the crystals as described in Protocol 1, using the anti-solvent or a mixture of the two solvents for washing.

  • Drying: Dry the purified crystals.

Mandatory Visualizations

Troubleshooting_Crystallization start Start Crystallization (Cooling Solution) no_crystals No Crystals Form start->no_crystals Problem oiling_out Oiling Out Occurs start->oiling_out Problem rapid_xtal Rapid Precipitation (Fine Powder) start->rapid_xtal Problem good_crystals Good Quality Crystals Formed start->good_crystals Success action_induce Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->action_induce Solution action_concentrate Concentrate Solution: - Evaporate some solvent no_crystals->action_concentrate Solution action_antisolvent Add Anti-Solvent no_crystals->action_antisolvent Solution action_reheat_add_solvent Re-heat & Add More Solvent oiling_out->action_reheat_add_solvent Solution action_dilute Dilute with More Solvent rapid_xtal->action_dilute Solution action_induce->start Retry action_concentrate->start Retry action_antisolvent->start Retry action_slow_cooling Slow Down Cooling Rate action_reheat_add_solvent->action_slow_cooling Then action_slow_cooling->start Retry action_dilute->action_slow_cooling And

Caption: Troubleshooting workflow for common crystallization problems.

Crystallization_Methods cluster_cooling Cooling Crystallization cluster_evaporation Evaporation Crystallization cluster_antisolvent Anti-Solvent Crystallization c1 Dissolve in Hot Solvent c2 Slow Cooling c1->c2 c3 Crystal Formation c2->c3 e1 Dissolve in Volatile Solvent e2 Slow Evaporation e1->e2 e3 Supersaturation & Crystal Growth e2->e3 a1 Dissolve in 'Good' Solvent a2 Add 'Poor' Solvent (Anti-Solvent) a1->a2 a3 Precipitation & Crystallization a2->a3

Caption: Overview of common crystallization experimental workflows.

References

Technical Support Center: Process Development for Scale-up Synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate.

Troubleshooting Guide

Q1: What are the potential causes for low yield or incomplete conversion in the Hantzsch thiazole synthesis for this compound?

Low yields in the Hantzsch synthesis can arise from several factors. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.[1] The stability of the thioamide reactant can be a limiting factor, particularly under acidic conditions.[1]

  • Reactant Purity: Ensure the high purity of both the α-haloketone (e.g., ethyl 2-chloro-3-oxo-3-(4-chlorophenyl)propanoate) and the thioamide (e.g., ethyl thiooxamate). Impurities can lead to side reactions, consuming starting materials and complicating purification.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. While some syntheses are carried out at reflux for several hours, microwave-assisted methods can shorten reaction times to minutes at temperatures around 90-130°C.[1] For scale-up, maintaining consistent temperature control is crucial to avoid side product formation.

  • Solvent Choice: The solvent significantly impacts reaction rate and yield.[1] Common solvents for Hantzsch synthesis include ethanol, methanol, and 1-butanol.[1][2] It is advisable to conduct small-scale solvent screening to determine the optimal solvent for your specific scale. The use of anhydrous solvents is often recommended as water can be detrimental in some cases.[1]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Prolonged reaction times may lead to the degradation of the product or the formation of impurities.

Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity formation is a common challenge during scale-up. Potential side products in the Hantzsch synthesis can include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Minimizing Impurities:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific impurities.

    • Temperature Control: Avoid localized overheating, which can promote decomposition and side reactions. For exothermic reactions, ensure adequate cooling capacity during scale-up.

    • Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

    • Purification: The product is often poorly soluble in water and can be precipitated.[2] Recrystallization from a suitable solvent is a common method for purification. Column chromatography may be necessary for the removal of closely related impurities, but this can be challenging and costly at a large scale.[3]

Q3: The work-up and isolation of the product are proving difficult at a larger scale. What are some recommended procedures?

Scaling up work-up and isolation procedures requires careful consideration of factors like product solubility, filtration characteristics, and drying.

  • Isolation: A common procedure involves pouring the reaction mixture into a basic solution (e.g., 5% Na2CO3) to neutralize any acid and precipitate the product.[2]

  • Filtration: The precipitated solid can be collected by filtration.[2] The choice of filter and filtration technique will depend on the particle size and nature of the solid.

  • Washing: Wash the filter cake with water to remove inorganic salts and other water-soluble impurities.[2] An organic solvent in which the product has low solubility can also be used for washing.

  • Drying: Dry the isolated solid under vacuum at an appropriate temperature to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through a multi-step pathway that begins with a nucleophilic substitution (SN2) reaction, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[2][4]

Q2: Are there any alternative synthetic routes to this compound?

While the Hantzsch synthesis is a fundamental and efficient method, other routes for synthesizing thiazoles exist.[4][5] These can include variations of the Hantzsch reaction or entirely different synthetic strategies. The choice of route will depend on factors such as the availability of starting materials, desired purity, and scalability.

Q3: What are the key safety considerations when performing this synthesis on a larger scale?

  • α-Haloketones: These are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and use adequate ventilation.

  • Exothermic Reactions: The reaction can be exothermic. Monitor the temperature closely and have a cooling system in place, especially during the initial stages of the reaction.

  • Pressure Build-up: If the reaction is run in a closed system, be aware of the potential for pressure build-up and use appropriate pressure-relief devices.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities over time. This is highly recommended for process development and scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the product.

Data Presentation

Table 1: Representative Reaction Conditions for Hantzsch Thiazole Synthesis

Entryα-HaloketoneThioamideSolventTemperature (°C)TimeYield (%)Reference
12-BromoacetophenoneThioureaMethanol10030 minHigh[2]
23-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaNot specifiedNot specifiedNot specified79-90[6]
3Substituted Phenacyl BromidesThiosemicarbazideEthanolReflux20 minNot specified[7]
42-Chloro-1-(2,4,5-trichlorophenyl)ethanoneThioureaNot specifiedNot specifiedNot specifiedNot specified[4]

Note: This table provides examples from the literature for similar reactions to illustrate the range of conditions. Specific optimization for this compound is recommended.

Experimental Protocols

General Protocol for the Synthesis of this compound via Hantzsch Synthesis

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, charge the selected solvent (e.g., ethanol).

  • Reagent Addition: Add ethyl thiooxamate to the solvent and stir until dissolved. Then, add the α-haloketone, ethyl 2-chloro-3-oxo-3-(4-chlorophenyl)propanoate, portion-wise to control any initial exotherm.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the optimized reaction time, monitoring the progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a cold, stirred solution of 5% sodium carbonate or another suitable base.

  • Isolation: Stir the resulting suspension for a period to ensure complete precipitation of the product. Collect the solid product by filtration.

  • Washing: Wash the filter cake with water until the filtrate is neutral. Further wash with a small amount of cold solvent if necessary.

  • Drying: Dry the product under vacuum at a suitable temperature to a constant weight.

  • Purification (if required): If further purification is needed, recrystallize the crude product from an appropriate solvent or perform column chromatography.

Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagent_addition 1. Reagent Addition (α-Haloketone & Thioamide in Solvent) reaction 2. Heating & Stirring (Monitoring by TLC/HPLC) reagent_addition->reaction quenching 3. Quenching (Addition to Basic Solution) reaction->quenching precipitation 4. Precipitation quenching->precipitation filtration 5. Filtration precipitation->filtration washing 6. Washing (Water & Organic Solvent) filtration->washing drying 7. Drying (Vacuum Oven) washing->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Chromatographic methods to improve the purity of synthesized thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized thiazole derivatives using various chromatographic methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of thiazole derivatives by High-Performance Liquid Chromatography (HPLC), Column Chromatography, and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

Q1: Why is the peak of my thiazole derivative showing significant tailing or broadening in reversed-phase HPLC?

A: Peak tailing for thiazole derivatives, which can be basic compounds, is a common issue in reversed-phase HPLC.[1] This is often caused by secondary interactions between the basic functional groups on the thiazole derivative and acidic silanol groups on the silica-based column packing material.[1]

Solutions:

  • Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

  • Add an Ion-Pairing Agent: Incorporate an acidic modifier like trifluoroacetic acid (TFA) or formic acid into the mobile phase.[1] TFA can act as an ion-pairing agent, improving the peak shape for basic compounds.[1]

  • Adjust Mobile Phase pH: Maintain the mobile phase pH at least two units below the pKa of any amine groups on your thiazole derivative to ensure they remain consistently protonated, leading to sharper peaks.[1]

  • Optimize Sample Load: Overloading the column can lead to peak distortion.[2] Try injecting a smaller sample volume or a more dilute solution.

Q2: How can I improve the separation between my target thiazole derivative and a closely eluting impurity?

A: Achieving good resolution between structurally similar compounds can be challenging.[3]

Solutions:

  • Optimize the Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve separation.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

  • Modify the Gradient: If your compound is highly retained, make the gradient more aggressive or increase the final percentage of the organic solvent.[1]

Q3: My chromatogram has a drifting or noisy baseline. What could be the cause?

A: An unstable baseline can interfere with peak detection and integration, making accurate quantification difficult.[1][2]

Solutions:

  • Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.[2]

  • Check for Contamination: Use fresh, high-quality HPLC-grade solvents.[1] Contamination in the mobile phase, guard column, or a dirty detector flow cell can all contribute to baseline issues.[1]

  • Equilibrate the Column: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, typically 10-15 column volumes, until a stable baseline is achieved.[1]

Column Chromatography

Q1: My thiazole derivative seems to be decomposing on the silica gel column. What can I do?

A: Some thiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[4]

Solutions:

  • Deactivate the Silica Gel: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar eluent (e.g., 1-2% triethylamine in hexane) before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[4]

  • Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.

Q2: My compound is not eluting from the column, even with a highly polar solvent system.

A: This can happen for several reasons, from incorrect solvent choice to compound degradation.[4]

Solutions:

  • Verify Solvent System: Double-check that you have prepared the correct mobile phase.[4]

  • Check for Compound Precipitation: Your compound may have precipitated at the top of the column if the loading solvent was not compatible with the mobile phase.

  • Consider Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica. In this case, you may need to consider an alternative purification method like recrystallization or preparative HPLC.

  • Test for Degradation: The compound may have degraded on the column. You can test for compound stability on silica using a 2D TLC plate.[4]

Q3: The separation of my thiazole derivative from impurities is poor, even though they have different Rf values on TLC.

A: A good separation on TLC does not always translate directly to column chromatography.

Solutions:

  • Optimize the Solvent System: The optimal solvent system for column chromatography is typically one that gives your target compound an Rf value of 0.2-0.4 on TLC.

  • Improve Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Load the Sample Properly: Load the crude product in a minimal amount of solvent or adsorb it onto a small amount of silica gel before loading to ensure a narrow starting band.[4]

Thin-Layer Chromatography (TLC)

Q1: I can't see any spots on my TLC plate under UV light.

A: This indicates that your thiazole derivative may not be UV-active at the wavelength you are using (typically 254 nm).

Solutions:

  • Use a Staining Reagent: Visualize the spots using a chemical stain. Common stains include potassium permanganate, iodine vapor, or vanillin.

  • Check Compound Concentration: The concentration of your sample may be too low to be detected. Try spotting a more concentrated solution.

Q2: The spots on my TLC plate are streaking or appearing as elongated blobs.

A: This is often a sign of sample overloading or interactions with the stationary phase.[5]

Solutions:

  • Apply a Smaller Spot: Use a fine capillary tube to apply a very small, concentrated spot of your sample.

  • Add a Modifier to the Mobile Phase: If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.

  • Ensure the Sample is Fully Dissolved: Insoluble material in your sample can cause streaking. Make sure your sample is completely dissolved in the spotting solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new thiazole derivative?

A: A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution.[1] A common mobile phase system is water with 0.1% formic acid or TFA (Mobile Phase A) and acetonitrile with 0.1% formic acid or TFA (Mobile Phase B).[1][6] A broad gradient, such as 5% to 95% B over 20 minutes, is often a good initial run to determine the approximate retention time of your compound.[1]

Q2: How do I choose the right solvent system for column chromatography of a thiazole derivative?

A: The ideal solvent system is typically determined by running several TLC plates with different solvent mixtures. Aim for a solvent system that provides a good separation of your target compound from impurities and gives the target compound an Rf value between 0.2 and 0.4. Common solvent systems for thiazole derivatives include gradients of ethyl acetate in hexane or dichloromethane in methanol.[7][8]

Q3: Can I use normal-phase chromatography for purifying thiazole derivatives?

A: Yes, normal-phase chromatography on silica gel is a very common and effective method for the purification of many thiazole derivatives, especially for removing non-polar impurities.[7][9]

Q4: How can I monitor the progress of my reaction that synthesizes a thiazole derivative?

A: Thin-Layer Chromatography (TLC) is an excellent and rapid technique for monitoring reaction progress.[7][10] By spotting the starting material(s), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Experimental Protocols

Protocol 1: HPLC Purification of a Thiazole Derivative
  • System Preparation:

    • Prepare the mobile phases using HPLC-grade solvents. A typical system is Mobile Phase A: 0.1% TFA in water and Mobile Phase B: 0.1% acetonitrile.[1]

    • Purge the HPLC system to remove any air bubbles.

    • Equilibrate the column (e.g., a C18, 5 µm, 4.6 x 150 mm column) with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.[1]

  • Sample Preparation:

    • Dissolve the crude thiazole derivative in a suitable solvent, ideally the initial mobile phase composition, to a concentration of approximately 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.[1]

    • Run a gradient method, for example, from 5% to 95% Mobile Phase B over 20 minutes.[1]

    • Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm or 275 nm, as pyridine and thiazole moieties often absorb in this range).[1]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of the target compound.[1]

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).[1]

Protocol 2: Column Chromatography Purification of a Thiazole Derivative
  • Solvent System Selection:

    • Determine an appropriate solvent system using TLC. A common system is a gradient of ethyl acetate in hexane.[7] Aim for an Rf of 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

    • Add another layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Gradually increase the polarity of the eluent as the chromatography progresses.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: TLC Analysis of a Thiazole Derivative
  • Plate Preparation:

    • Use a pencil to lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application:

    • Dissolve a small amount of your crude and pure samples in a volatile solvent (e.g., dichloromethane or methanol).[11]

    • Using a capillary tube, spot the samples onto the starting line.

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.[11]

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under UV light (254 nm).[11] If no spots are visible, use a staining reagent.

  • Rf Calculation:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[11]

Data Presentation

Table 1: Recommended Starting Conditions for HPLC Purification

ParameterRecommended ConditionRationale / Notes
Column C18, 5 µm, 4.6 x 150 mmA standard reversed-phase column suitable for many small molecules.[1]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.[1]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase HPLC.[1]
Gradient 5% to 95% B over 20 minA broad gradient is a good starting point to elute the compound and impurities.[1]
Flow Rate 1.0 mL/minStandard analytical flow rate; can be scaled for preparative columns.[1]
Column Temperature 25 °C (Ambient)Ensures reproducible retention times.[1]
Detection Wavelength 254 nm and 275 nmPyridine and thiazole moieties typically absorb in this UV range.[1]
Injection Volume 10-20 µLDependent on sample concentration and column dimensions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Thiazole Derivative tlc_monitoring TLC Monitoring start->tlc_monitoring Initial Assessment hplc HPLC purity_check Purity Check (Analytical HPLC/TLC) hplc->purity_check column_chrom Column Chromatography column_chrom->purity_check tlc_monitoring->hplc High Purity Needed tlc_monitoring->column_chrom Bulk Purification purity_check->hplc Further Purification purity_check->column_chrom Repurification pure_product Pure Thiazole Derivative purity_check->pure_product Purity >98%

Caption: A typical workflow for the purification of synthesized thiazole derivatives.

troubleshooting_logic cluster_hplc HPLC Issues cluster_column Column Chromatography Issues cluster_solutions Potential Solutions start Poor Purity of Thiazole Derivative peak_tailing Peak Tailing/ Broadening start->peak_tailing poor_separation Poor Separation start->poor_separation baseline_drift Baseline Drift/ Noise start->baseline_drift decomposition Decomposition on Column start->decomposition no_elution No Elution start->no_elution solution1 Adjust Mobile Phase pH/Modifier peak_tailing->solution1 solution2 Change Column/ Stationary Phase peak_tailing->solution2 poor_separation->solution2 solution3 Optimize Gradient poor_separation->solution3 solution4 Check for Contamination baseline_drift->solution4 decomposition->solution2 solution5 Deactivate Silica decomposition->solution5 solution6 Verify Solvent System no_elution->solution6

Caption: A logical diagram for troubleshooting common purification issues.

References

Validation & Comparative

Comparison of different synthetic routes for 1,3-thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically significant molecules, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The efficient and versatile synthesis of substituted thiazoles is therefore a critical task in medicinal chemistry and drug discovery. This guide provides an objective comparison of the most prominent synthetic routes to 1,3-thiazole derivatives, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal pathway for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for common and innovative synthetic routes to 1,3-thiazole derivatives, offering a high-level overview of their respective strengths and weaknesses.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable for 2,4-disubstituted thiazoles.[1]Often requires elevated temperatures, long reaction times, and the use of toxic α-haloketones.[1][3][4]
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields, environmentally friendly.[1][5]Requires specialized microwave equipment.[1]
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)10 - 20 minutesEnvironmentally friendly ("green"), simple workup, rapid, cost-effective.[1][6]May not be suitable for all substrates; scalability can be a concern.[1]
Cook-Heilbron Synthesis Moderate to Good (50-80%)1 - 5 hoursPrimary route to 5-aminothiazoles under mild, often aqueous conditions.[1][7]Substrate scope can be limited compared to Hantzsch; mainly for 5-amino derivatives.[1][7]
Gabriel Synthesis ModerateHours to daysAlternative route for 2,5-disubstituted thiazoles.[4][8]Requires high temperatures (e.g., 170°C) and stoichiometric phosphorus pentasulfide, a harsh reagent.[8][9]
Multicomponent Reactions (e.g., Ugi, Dömling) Good to ExcellentVaries (minutes to hours)High efficiency, atom economy, and molecular diversity from simple starting materials in a one-pot setup.[10][11][12] Ideal for combinatorial library synthesis.Reaction optimization can be complex; specialized starting materials (e.g., isocyanides) may be required.[11]

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains the most widely utilized method for preparing thiazole rings.[13] It involves the condensation reaction between an α-halocarbonyl compound (typically an α-haloketone) and a thioamide-containing species, such as thiourea, to form the thiazole heterocycle.[10][14]

Experimental Workflow and Mechanism

The reaction proceeds via initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis start α-Haloketone + Thioamide intermediate1 SN2 Attack: Thioester Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization & N-attack on Carbonyl intermediate3 Dehydration intermediate2->intermediate3 Elimination of Water product 1,3-Thiazole Derivative intermediate3->product

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[15]

This protocol demonstrates a high-yielding, straightforward Hantzsch synthesis.

  • Reagents & Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Workup: Remove the reaction from heat and allow the solution to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Rinse the filter cake with water to remove any remaining salts.

  • Drying & Yield: Spread the collected solid on a watch glass and allow it to air dry. The expected yield is typically very high, often around 99% for the crude product.[15]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a key method for producing 5-aminothiazoles.[7] The reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][16]

Experimental Workflow and Mechanism

The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization where the newly formed thiono-group attacks the nitrile carbon, leading to the 5-aminothiazole after tautomerization.[7]

Cook_Heilbron_Synthesis start α-Aminonitrile + Carbon Disulfide intermediate1 Nucleophilic Addition: Dithiocarbamate Intermediate start->intermediate1 N-attack on CS₂ intermediate2 Intramolecular 5-exo-dig Cyclization intermediate1->intermediate2 S-attack on Nitrile intermediate3 Tautomerization intermediate2->intermediate3 Proton Transfer product 5-Amino-2-mercapto thiazole intermediate3->product Gabriel_Synthesis start Acylaminoketone intermediate1 Thionation of Carbonyls start->intermediate1 reagent Phosphorus Pentasulfide (P₄S₁₀) reagent->intermediate1 Heat (170°C) intermediate2 Intramolecular Cyclization & Dehydration intermediate1->intermediate2 product 2,5-Disubstituted Thiazole intermediate2->product

References

Structure-activity relationship (SAR) studies of 4-phenylthiazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 4-Phenylthiazole Analogs: Structure-Activity Relationship (SAR) Studies

The 4-phenylthiazole scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenylthiazole analogs across different therapeutic areas, including pain management, diabetes, and oncology. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of novel therapeutics.

Dual FAAH and sEH Inhibition for Pain Management

A significant area of investigation for 4-phenylthiazole analogs is in the dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) for the treatment of pain and inflammation.[1][2][3][4] Simultaneous inhibition of these two enzymes has been shown to have synergistic effects in alleviating chronic pain.[2]

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activities of selected 4-phenylthiazole analogs against human FAAH and sEH.

Compound IDR (Substitution on Phenyl Ring)hFAAH IC50 (nM)hsEH IC50 (nM)Reference
SW-17 p-tolyl9.82.5[1][2]
3g 2,4-difluoroModerate PotencyModerate Potency[1]
3h 2,6-difluoro6.7154.3[1]
4p p-methyl11.12.3[4]
6o Not Specified9.82.5[3]

SAR Summary:

  • The 4-phenylthiazole moiety is well-tolerated by both FAAH and sEH enzymes, leading to potent dual inhibitors in the low nanomolar range.[3][4]

  • Substitution on the phenyl ring can influence potency. For instance, the conversion of a sulfonamide group to a tertiary amine generally decreases potency for sEH while being well-tolerated by FAAH.[1]

  • Disubstitution with fluoro groups at the 2 and 6 positions of the phenyl ring resulted in excellent potency for FAAH but only moderate activity at human sEH.[1]

Experimental Protocols

FAAH Inhibition Assay: The inhibitory activity against human FAAH is determined using a fluorescent substrate, N-(6-methoxypyridin-3-yl) octanamide (OMP). The assay is typically performed by incubating human FAAH (1 nM) with the inhibitor for 5 minutes at 37°C in a Bis-Tris/HCl buffer (25 mM, pH 8) containing 0.1 mg/mL of BSA. The substrate (5 µM) is then added, and the activity is monitored by the fluorescence of the product, 6-methoxypyridin-3-amine, over 10 minutes (excitation: 303 nm, emission: 394 nm).[1]

sEH Inhibition Assay: The inhibitory potency against human sEH is determined using a fluorescent substrate. The assay involves incubating the enzyme with the inhibitor before the addition of the substrate. The reaction progress is monitored by measuring the fluorescence of the product. Species differences have been observed, with some 4-phenylthiazole-based analogs being significantly less active against mouse sEH compared to human and rat enzymes.[1]

Signaling Pathway

FAAH_sEH_Pathway cluster_arachidonic Arachidonic Acid Metabolism cluster_faah FAAH Pathway cluster_seh sEH Pathway cluster_outcome Physiological Outcome Arachidonic_Acid Arachidonic Acid Anandamide Anandamide (Endocannabinoid) Arachidonic_Acid->Anandamide EETs Epoxyeicosatrienoic acids (EETs) Arachidonic_Acid->EETs FAAH FAAH Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide->FAAH Metabolized by Analgesia Analgesia & Anti-inflammation Anandamide->Analgesia Leads to sEH sEH DHETs Dihydroxyeicosatrienoic acids (DHETs) sEH->DHETs EETs->sEH Metabolized by EETs->Analgesia Leads to Inflammation Pro-inflammatory Lipids DHETs->Inflammation Contributes to Phenylthiazole 4-Phenylthiazole Analogs Phenylthiazole->FAAH Inhibits Phenylthiazole->sEH Inhibits

Caption: Dual inhibition of FAAH and sEH by 4-phenylthiazole analogs for pain relief.

α-Amylase Inhibition for Diabetes Management

Certain 4-phenylthiazole analogs have been investigated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, making them potential therapeutic agents for managing diabetes.[5]

Comparative Biological Activity

The following table presents the α-amylase inhibitory activity of a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.

Compound IDArylidene Substituent (R)α-Amylase IC50 (µM)Reference
3h 4-Hydroxyphenyl5.14 ± 0.03[5]
3f 3-Bromophenyl5.88 ± 0.16[5]
3b 2-Bromo-4-methylphenyl6.87 ± 0.01[5]
3c 2,4-Dichlorophenyl7.66 ± 0.08[5]
3d 4-Chlorophenyl8.87 ± 0.10[5]
3k 3-Chlorophenyl8.89 ± 0.03[5]
3i 2-Chlorophenyl8.90 ± 0.04[5]
3a 4-Methylphenyl10.33 ± 0.12[5]
3j 4-Nitrophenyl11.21 ± 0.13[5]
3e 5-Methylfuran-2-yl12.01 ± 0.04[5]
3g 2-Hydroxyphenyl13.54 ± 0.06[5]
Acarbose Standard-[5]

SAR Summary:

  • The presence of a hydroxyl group at the para-position of the arylidene ring significantly enhances inhibitory activity, with compound 3h being more potent than the standard, acarbose.[5]

  • Halogen substitutions (chloro and bromo) on the arylidene ring generally result in good potency.[5]

  • The position of the substituent is crucial; for instance, the 3-bromo analog (3f ) is more potent than the 2-bromo-4-methyl analog (3b ).[5]

  • Both electron-donating (e.g., -OH, -CH3) and electron-withdrawing (e.g., -NO2, -Cl, -Br) groups are tolerated, with specific substitutions leading to enhanced activity.[5]

Experimental Workflow

Alpha_Amylase_Workflow cluster_synthesis Compound Synthesis cluster_assay α-Amylase Inhibition Assay cluster_analysis Data Analysis Start Starting Materials (e.g., 4-(4-fluorophenyl)-2-hydrazinylthiazole) Synth Synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles Start->Synth Purify Purification & Characterization Synth->Purify Prepare Prepare Enzyme and Substrate Solutions Purify->Prepare Incubate Incubate Enzyme with Test Compound Prepare->Incubate React Initiate Reaction with Starch Incubate->React Measure Measure Product Formation (e.g., DNS method) React->Measure Calculate Calculate IC50 Values Measure->Calculate Compare Compare IC50 Values with Standard (Acarbose) Calculate->Compare SAR Establish Structure-Activity Relationship Compare->SAR Anticancer_SAR cluster_core Core Structure cluster_substituent Substitution on N-phenyl ring (para-position) cluster_activity Cytotoxic Activity Core N-phenyl-2-p-tolylthiazole-4-carboxamide EWG Electron-Withdrawing Group (e.g., -NO2, -Cl, -F) Core->EWG Modification EDG Electron-Donating Group (e.g., -H, -CH3, -OCH3) Core->EDG Modification High Increased Activity EWG->High Low Decreased/No Activity EDG->Low

References

A Comparative Analysis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate and its Thiadiazole Bioisostere in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, biological activities, and potential signaling pathways of a key thiazole compound and its thiadiazole bioisosteric analogues.

In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of drug design, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate and its corresponding thiadiazole bioisosteres, Ethyl 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-carboxylate and Ethyl 2-(4-chlorophenyl)-1,3,4-thiadiazole-5-carboxylate. While direct comparative studies on these specific compounds are limited, this guide consolidates available data on their synthesis and biological activities, alongside structurally related analogues, to provide a valuable resource for researchers in the field.

Chemical Structures

CompoundStructure
This compoundthis compound structure
Ethyl 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-carboxylateEthyl 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-carboxylate structure
Ethyl 2-(4-chlorophenyl)-1,3,4-thiadiazole-5-carboxylateEthyl 2-(4-chlorophenyl)-1,3,4-thiadiazole-5-carboxylate structure

Synthesis and Physicochemical Properties

The synthesis of these heterocyclic compounds typically involves multi-step reaction sequences. The thiazole derivative is often prepared via the Hantzsch thiazole synthesis or variations thereof. The thiadiazole bioisosteres are synthesized through distinct cyclization strategies.

Table 1: Physicochemical Data

PropertyThis compoundEthyl 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-carboxylateEthyl 2-(4-chlorophenyl)-1,3,4-thiadiazole-5-carboxylate
Molecular Formula C₁₂H₁₀ClNO₂SC₁₁H₉ClN₂O₂SC₁₁H₉ClN₂O₂S
Molecular Weight 267.73 g/mol 268.71 g/mol 268.71 g/mol
LogP (predicted) 3.52.82.9
Topological Polar Surface Area 67.5 Ų79.5 Ų79.5 Ų

Note: LogP and TPSA values are predicted and may vary from experimental values.

Comparative Biological Activity

Thiazole and thiadiazole scaffolds are prevalent in a wide array of biologically active molecules, demonstrating anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 4-chlorophenyl group is a common strategy to enhance biological activity. While direct comparative data for the title compounds is scarce, the following tables summarize reported activities for structurally related analogues.

Anticancer Activity

Table 2: In Vitro Anticancer Activity of Structurally Related Thiazole and Thiadiazole Derivatives

Compound/AnalogueCancer Cell LineIC₅₀ (µM)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (14a)MCF-78.35[1]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (14b)HepG22.32[1]
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleA549-[2]
Thiazole derivative with 4-chlorophenyl groupC6 (glioma)22.00[3]

Note: The presented data is for structurally related compounds and not a direct comparison of the title molecules. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

Table 3: In Vitro Antimicrobial Activity of Structurally Related Thiazole and Thiadiazole Derivatives

Compound/AnalogueMicrobial StrainMIC (µg/mL)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeStaphylococcus aureus-[4]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeBacillus subtilis-[5]
Thiazole derivative with 4-chlorophenyl groupEscherichia coli-[6]
Thiazole derivative with 4-chlorophenyl groupCandida albicans-[6]

Note: The presented data is for structurally related compounds. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Potential Signaling Pathways

Thiazole and thiadiazole derivatives are known to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The c-Met and EGFR signaling pathways are prominent targets for kinase inhibitors, a class of drugs to which these heterocyclic compounds often belong.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway, a potential target for thiazole and thiadiazole derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: The EGFR signaling pathway, another key pathway often targeted by heterocyclic kinase inhibitors.

Experimental Protocols

Standardized assays are crucial for the reliable evaluation of the biological activity of novel compounds. Below are detailed protocols for commonly used in vitro assays.

Synthesis of Thiazole and Thiadiazole Derivatives

General Procedure for Synthesis of this compound (Illustrative)

A common synthetic route involves the Hantzsch thiazole synthesis. This typically includes the reaction of a thioamide with an α-haloketone. For the title compound, this would involve the reaction of ethyl 2-chloro-3-oxo-3-(4-chlorophenyl)propanoate with a suitable thioamide source.

General Procedure for Synthesis of Ethyl 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-carboxylate (Illustrative)

The synthesis of 1,2,4-thiadiazoles can be achieved through various methods, including the cyclization of N-acylthioamides or the reaction of amidines with perchloromethyl mercaptan.

General Procedure for Synthesis of Ethyl 2-(4-chlorophenyl)-1,3,4-thiadiazole-5-carboxylate (Illustrative)

1,3,4-Thiadiazoles are often synthesized from thiosemicarbazides or by the cyclization of diacylhydrazines with a sulfurizing agent like Lawesson's reagent.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[13]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13]

Conclusion

The bioisosteric replacement of a thiazole ring with a thiadiazole isomer is a valid strategy in drug discovery to modulate the physicochemical and biological properties of a lead compound. While a direct comparison of this compound with its precise thiadiazole bioisosteres is not available in the current literature, the data on related analogues suggest that both scaffolds are promising for the development of novel anticancer and antimicrobial agents. Further research involving the direct comparative evaluation of these specific compounds is warranted to elucidate the precise impact of the bioisosteric replacement on their biological activity and to guide future drug design efforts. The provided experimental protocols and information on potential signaling pathways offer a solid foundation for such investigations.

References

Efficacy of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate versus standard anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Thiazole Derivatives and Standard Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of a specific thiazole derivative, structurally analogous to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, against established anticancer drugs. Due to the limited availability of public data on the specific target compound, this analysis focuses on a closely related molecule to offer insights into the potential efficacy of this chemical class. The data presented is intended to support further research and development in the field of oncology.

Comparative Efficacy: In-Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in-vitro. The lower the IC50 value, the greater the potency of the compound.

The following table summarizes the available IC50 values for a structural analogue of this compound and standard anticancer drugs against the human breast adenocarcinoma cell line, MCF-7. It is important to note that IC50 values can vary between studies due to different experimental conditions. Therefore, this table is a compilation of data from various sources to provide a comparative perspective.

CompoundTarget Cancer Cell LineIC50 (µM)Reference Standard(s)
(E)-4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazineylidene)methyl)-phenol (Thiazole Analogue)MCF-713.66Staurosporine
DoxorubicinMCF-72.50-
CisplatinMCF-7Varies widely-
PaclitaxelMCF-7Varies-

Note: The IC50 values for Cisplatin and Paclitaxel against MCF-7 cells show significant variability across different studies and experimental conditions. For a direct and accurate comparison, it is recommended to evaluate all compounds within the same experimental setup.

Experimental Protocols

A detailed understanding of the methodologies used to generate efficacy data is crucial for the interpretation of the results. The following is a standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic effects of potential anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the in-vitro cytotoxicity of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (e.g., Thiazole derivative) and standard drugs (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standard drugs in the culture medium.

    • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for another 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compound & Standard Drugs incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: General workflow for an in-vitro cytotoxicity assay using the MTT method.

Correlation of In Silico Predictions with In Vitro Activity for 4-(4-chlorophenyl)thiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of computational (in silico) methods in the early stages of drug discovery has become pivotal for predicting the pharmacokinetic and pharmacodynamic properties of novel compounds, thereby streamlining the selection of candidates for further in vitro and in vivo testing. This guide provides a comparative analysis of in silico predictions against in vitro experimental results for a series of 4-(4-chlorophenyl)thiazole compounds. The data presented here is synthesized from recent studies on the biological evaluation of these compounds as potential therapeutic agents.

Overview of 4-(4-chlorophenyl)thiazole Compounds

The 4-(4-chlorophenyl)thiazole scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Recent research has focused on synthesizing and evaluating derivatives of this core structure for various therapeutic applications, including antiparasitic and antimalarial activities. The studies highlighted in this guide have explored the correlation between computational predictions of their drug-like properties and their actual biological activity in laboratory settings.

In Silico Predictions vs. In Vitro Activity: A Comparative Analysis

Recent studies on a series of eight 4-(4-chlorophenyl)thiazole compounds have provided valuable data for comparing in silico predictions with in vitro biological activity. These compounds were evaluated for their potential as leishmanicidal, trypanocidal, and antimalarial agents.

Pharmacokinetic Properties and Cytotoxicity

An in silico study focusing on the pharmacokinetic properties of eight 4-(4-chlorophenyl)thiazole compounds predicted good oral availability for the evaluated molecules.[1][2][3] This was followed by in vitro cytotoxicity assays which demonstrated that the compounds exhibited moderate to low toxicity in animal cells.[1][2][3] Another study also reported low cytotoxicity against mouse splenocytes for this class of compounds.[4][5]

Antiparasitic Activity

The primary focus of the comparative studies was the antiparasitic activity of these compounds. The in vitro assays provided specific IC50 values, which measure the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Comparison of In Silico Predictions and In Vitro Antiparasitic Activity

Compound IDIn Silico Prediction (Oral Availability)In Vitro Activity (Leishmania amazonensis promastigotes) IC50 (µM)In Vitro Activity (Leishmania amazonensis amastigotes) IC50 (µM)In Vitro Activity (Trypanosoma cruzi trypomastigotes) IC50 (µM)In Vitro Activity (Trypanosoma cruzi amastigotes) IC50 (µM)
Series of 8 Compounds Good19.86 to 200101 to >2001.67 to 1001.96 to >200

Data synthesized from studies evaluating eight 4-(4-chlorophenyl)thiazole compounds.[1][3][6]

Antimalarial Activity

A separate investigation into the antimalarial potential of 4-(4-chlorophenyl)thiazole compounds also presented a correlation between in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and in vitro activity against Plasmodium falciparum.

Table 2: Comparison of In Silico ADMET Predictions and In Vitro Antimalarial Activity

Compound IDIn Silico ADMET PredictionIn Vitro Activity (Plasmodium falciparum 3D7 strain) IC50 (µM)In Vitro Cytotoxicity (Mouse Splenocytes)
Series of Compounds Favorable pharmacokinetic properties0.79 to >10Low

Data from an in silico and in vitro evaluation of 4-(4-chlorophenyl)thiazole compounds as antimalarial agents.[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to obtain the in silico and in vitro data.

In Silico Studies

Pharmacokinetic and ADMET Predictions: The in silico evaluation of the compounds was performed to predict their pharmacokinetic properties and assess their potential as drug candidates.[1][2][3][4][5] While the specific software and parameters are not detailed in the provided abstracts, such studies typically involve the use of computational models to estimate properties like oral bioavailability, absorption, distribution, metabolism, excretion, and toxicity (ADMET).

In Vitro Assays

Synthesis of Compounds: The 4-(4-chlorophenyl)thiazole derivatives were synthesized through a multi-step process.[2] The general synthesis involved the reaction of thiosemicarbazones with 2-bromo-4'-chloroacetophenone via Hantzsch condensation.[1][2] All synthesized compounds were characterized using spectroscopic techniques.

Antiparasitic Activity Assays:

  • Leishmania amazonensis : The leishmanicidal activity was evaluated against both promastigote and amastigote forms of the parasite. The IC50 values were determined to quantify the potency of the compounds.[1][3][6]

  • Trypanosoma cruzi : The trypanocidal activity was assessed against trypomastigote and amastigote forms of the parasite, with IC50 values being the primary endpoint.[1][3][6]

Antimalarial Activity Assay:

  • Plasmodium falciparum : The in vitro antiplasmodial activity was tested against the chloroquine-sensitive 3D7 strain of P. falciparum. The IC50 values were determined to measure the growth inhibition of the parasite.[4][5]

Cytotoxicity Assays: The cytotoxicity of the compounds was evaluated against mammalian cells, such as J774 macrophages, Vero cells, V79 fibroblasts, and mouse splenocytes, to determine their selectivity and potential for host toxicity.[4][5][7]

Visualizing the Workflow

The following diagrams illustrate the general workflow from computational prediction to experimental validation and the logical relationship in evaluating these compounds.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation A Compound Library (4-(4-chlorophenyl)thiazoles) B Pharmacokinetic/ ADMET Prediction A->B C Synthesis of Selected Compounds B->C Candidate Selection D Biological Activity Assays (Antiparasitic, Antimalarial) C->D E Cytotoxicity Assays (Mammalian Cells) C->E F Correlation Analysis: In Silico vs. In Vitro Data D->F E->F

Caption: Workflow from in silico prediction to in vitro validation.

G cluster_evaluation Biological Evaluation cluster_outcome Outcome A 4-(4-chlorophenyl)thiazole Compound B In Silico ADMET Prediction A->B C In Vitro Antiparasitic/Antimalarial Activity (IC50) A->C D In Vitro Cytotoxicity (IC50) A->D E Therapeutic Potential B->E C->E D->E

Caption: Logical relationship in the evaluation of compounds.

Conclusion

The available data on 4-(4-chlorophenyl)thiazole compounds demonstrates a promising correlation between in silico predictions of drug-like properties and in vitro biological activity. The in silico screening for favorable pharmacokinetics, such as good oral availability, was generally supported by low to moderate in vitro cytotoxicity, suggesting a favorable safety profile for these compounds. The in vitro antiparasitic and antimalarial assays identified several potent derivatives with IC50 values in the low micromolar range. This integrated approach of using computational predictions to guide experimental testing proves to be an efficient strategy in the identification of promising lead compounds for the development of new therapeutic agents. Further studies, including more detailed quantitative structure-activity relationship (QSAR) analyses, would be beneficial to refine the predictive models and guide the synthesis of even more potent and selective 4-(4-chlorophenyl)thiazole derivatives.

References

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to Thiazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a perpetual challenge. Thiazole-based compounds have emerged as a promising scaffold in this endeavor, demonstrating efficacy against a range of enzymatic targets, particularly protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of prominent thiazole-based enzyme inhibitors, supported by experimental data and detailed methodologies to aid in the rational design and selection of these critical research tools.

The therapeutic potential of enzyme inhibitors is intrinsically linked to their selectivity. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects and associated toxicities. Conversely, inhibitors with broader activity profiles, or "cross-reactivity," can be valuable tools for probing multiple signaling pathways or for multi-targeted therapeutic strategies. This guide delves into the nuanced selectivity profiles of several classes of thiazole-based inhibitors, offering a framework for understanding their on- and off-target activities.

Comparative Selectivity Profiling of Thiazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activity (IC50) of various thiazole-based compounds against their primary targets and a selection of off-targets. This data, compiled from multiple studies, highlights the diverse selectivity profiles achievable with the thiazole scaffold. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.

Inhibitor Primary Target(s) IC50 (nM) Key Off-Targets IC50 (nM) Reference
DasatinibBCR-ABL<1SRC family, c-KIT, PDGFRβ<1, 1.5, 28[1]
BosutinibSRC, ABL1.2, 2.7LYN, HCK1.2, 1.2[1]
PonatinibBCR-ABL (incl. T315I)0.37VEGFR2, FGFR1, SRC1.5, 2.2, 5.4[1]
Thiazole-based PI3K/mTOR Inhibitor (Compound 3b)PI3Kα, mTOR86, 221--[2]
Thiazole-based B-RAF Inhibitor (Compound 13a)B-RAF V600E23.1B-RAF (wild-type)>1000[3]

Table 1: Comparative Inhibitory Activity of Thiazole-Based Kinase Inhibitors. This table provides a snapshot of the potency and selectivity of several well-characterized and experimental thiazole-based kinase inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Quantifying Selectivity: The Gini Coefficient

To provide a more standardized measure of selectivity, the Gini coefficient can be utilized. This metric, originally from economics, can be adapted to quantify the promiscuity of a kinase inhibitor across a panel of kinases. A Gini coefficient of 1 indicates perfect selectivity (inhibition of a single kinase), while a score of 0 represents completely non-selective inhibition.

Inhibitor Class Example Gini Coefficient (Illustrative) Interpretation
Multi-kinase InhibitorDasatinib~0.6-0.7Broad activity against multiple kinases
Selective InhibitorSelective B-RAF V600E Inhibitor>0.85Highly specific for the target kinase

Table 2: Illustrative Gini Coefficients for Thiazole-Based Kinase Inhibitors. The Gini coefficient offers a single, quantitative measure of inhibitor selectivity, facilitating more direct comparisons between compounds.[4]

Key Signaling Pathways Targeted by Thiazole-Based Inhibitors

Thiazole-based inhibitors have been successfully developed to target key nodes in critical cellular signaling pathways that are often dysregulated in disease.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers. Thiazole-based compounds have been designed to inhibit key kinases within this cascade, such as PI3K and mTOR.[2]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Thiazole-based PI3K/mTOR Inhibitor Thiazole-based PI3K/mTOR Inhibitor Thiazole-based PI3K/mTOR Inhibitor->PI3K Thiazole-based PI3K/mTOR Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway and points of inhibition.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The B-RAF kinase is a key component of this pathway, and mutations in the B-RAF gene are prevalent in many cancers, particularly melanoma.[3]

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS B-RAF B-RAF RAS->B-RAF MEK MEK B-RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Thiazole-based B-RAF Inhibitor Thiazole-based B-RAF Inhibitor Thiazole-based B-RAF Inhibitor->B-RAF

MAPK/ERK signaling pathway and B-RAF inhibition.

Experimental Protocols for Selectivity Profiling

Accurate and reproducible experimental data are the bedrock of any comparative analysis. The following sections detail the methodologies for key assays used to determine the selectivity and cross-reactivity of enzyme inhibitors.

In Vitro Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal indicates inhibition.

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition cluster_3 Signal Detection Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor Incubation Incubation Kinase + Substrate + ATP + Inhibitor->Incubation Terminate Kinase Reaction & Deplete ATP Terminate Kinase Reaction & Deplete ATP Incubation->Terminate Kinase Reaction & Deplete ATP Convert ADP to ATP & Generate Light Convert ADP to ATP & Generate Light Terminate Kinase Reaction & Deplete ATP->Convert ADP to ATP & Generate Light Measure Luminescence Measure Luminescence Convert ADP to ATP & Generate Light->Measure Luminescence

Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and ATP in a buffered solution.

  • Inhibitor Addition: Add the thiazole-based inhibitor at various concentrations. Include a DMSO control for 100% kinase activity.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA_Workflow Treat cells with inhibitor or vehicle Treat cells with inhibitor or vehicle Heat cells toa range of temperatures Heat cells toa range of temperatures Treat cells with inhibitor or vehicle->Heat cells toa range of temperatures Lyse cells and separate soluble proteins Lyse cells and separate soluble proteins Heat cells toa range of temperatures->Lyse cells and separate soluble proteins Quantify soluble target protein (e.g., Western Blot) Quantify soluble target protein (e.g., Western Blot) Lyse cells and separate soluble proteins->Quantify soluble target protein (e.g., Western Blot) Plot soluble protein vs. temperature Plot soluble protein vs. temperature Quantify soluble target protein (e.g., Western Blot)->Plot soluble protein vs. temperature

General workflow for a Cellular Thermal Shift Assay (CETSA®).

Methodology:

  • Cell Treatment: Treat cultured cells with the thiazole-based inhibitor or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins and cell debris by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in each sample using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[6] An isothermal dose-response experiment can also be performed at a fixed temperature to determine the cellular potency of the inhibitor.

Conclusion

The thiazole scaffold provides a versatile platform for the design of potent and selective enzyme inhibitors. The examples presented in this guide illustrate the spectrum of selectivity profiles that can be achieved, from broad-spectrum multi-kinase inhibitors to highly specific agents. A thorough understanding of an inhibitor's cross-reactivity profile, obtained through rigorous experimental evaluation using assays such as those detailed herein, is paramount for the accurate interpretation of research findings and the successful development of novel therapeutics. As our understanding of the kinome and other enzyme families continues to expand, the rational design of thiazole-based inhibitors with tailored selectivity profiles will undoubtedly play an increasingly important role in advancing biomedical research.

References

Comparative Cytotoxicity of Substituted Thiazole Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide offers an objective analysis of the cytotoxic performance of recently synthesized, variously substituted thiazole derivatives, supported by experimental data. It is designed for researchers, scientists, and professionals in drug development to facilitate the understanding of structure-activity relationships and to provide detailed experimental context.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and an acetoxy derivative were evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay and are summarized below. Staurosporine, a known apoptosis-inducing agent, was used as a standard reference compound.

Compound IDSubstitution (R) on Benzylidene RingIC₅₀ (µM) vs. MCF-7[1]IC₅₀ (µM) vs. HepG2[1]
4a -H61.2 ± 3.6974.3 ± 4.49
4b -Br31.5 ± 1.9151.7 ± 3.13
4c -OCH₃2.57 ± 0.167.26 ± 0.44
5 Acetoxy replacing Hydroxyl28.0 ± 1.6926.8 ± 1.62
StaurosporineN/A (Reference Drug)6.77 ± 0.418.4 ± 0.51

Analysis of Structure-Activity Relationship: The substitution on the benzylidene ring significantly influences the cytotoxic activity of these thiazole derivatives.[1] The unsubstituted compound (4a ) demonstrated the lowest activity. The introduction of a bromine atom at the R position (4b ) moderately enhanced cytotoxicity. Notably, the methoxy (-OCH₃) substitution in compound 4c resulted in the most potent cytotoxic activity, with IC₅₀ values of 2.57 µM against MCF-7 and 7.26 µM against HepG2 cells, even surpassing the efficacy of the standard drug staurosporine against the MCF-7 cell line.[1] Replacing the hydroxyl group with an acetoxy group (5 ) also led to a significant increase in cytotoxicity compared to the parent unsubstituted compound.[1]

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and for contextual understanding of the presented data.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effects of the synthesized thiazole derivatives on the MCF-7 and HepG2 cancer cell lines.[1] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells were cultured in appropriate growth medium supplemented with 10% fetal bovine serum and antibiotics.

  • Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • For the assay, cells were seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.[2]

2. Compound Treatment:

  • Stock solutions of the test compounds and the reference drug (Staurosporine) were prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds were prepared in the culture medium to achieve a range of final concentrations.

  • The culture medium was removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells contained medium with DMSO at the same concentration as the treated wells.

  • The plates were then incubated for 72 hours.[2]

3. MTT Reagent Incubation and Formazan Solubilization:

  • After the incubation period, 28 µL of a 2 mg/mL MTT solution was added to each well.[2]

  • The plates were incubated for an additional 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[2][3]

  • Following incubation, the medium containing MTT was carefully removed.

  • 130 µL of DMSO was added to each well to dissolve the formazan crystals.[2] The plate was then incubated for 15 minutes with shaking.[2]

4. Data Acquisition and Analysis:

  • The absorbance of each well was measured using a microplate reader at a wavelength of 492 nm or 570 nm.[2][3]

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Further investigation into the most potent compound, 4c , revealed that its cytotoxic activity is associated with the induction of apoptosis and cell cycle arrest.[1]

Cell Cycle Analysis

Flow cytometry analysis demonstrated that treatment of MCF-7 cells with compound 4c at its IC₅₀ concentration led to a significant increase in the percentage of cells in the pre-G1 phase (from 2.02% in control to 37.36% in treated cells), which is indicative of apoptosis.[1] This suggests that compound 4c exerts its cytotoxic effect by arresting the cell cycle and triggering programmed cell death.[1]

Apoptosis Induction

The induction of apoptosis by compound 4c was further confirmed by an Annexin V-FITC/PI assay. Treatment with compound 4c resulted in a substantial increase in the populations of both early and late apoptotic cells in the MCF-7 cell line.[1]

Visualizing Cellular Pathways

The following diagrams illustrate key concepts related to the experimental workflow and the mechanism of action of cytotoxic agents.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h (Adhesion) cell_seeding->incubation_24h add_compounds Add Thiazole Derivatives (Serial Dilutions) incubation_24h->add_compounds Treat Cells incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt Assess Viability incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Solubilize Formazan (DMSO) incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance Quantify calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., FasR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation dna_damage DNA Damage / Stress (e.g., Thiazole Derivatives) bax Bax/Bak Activation dna_damage->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 Activation apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

References

A Comparative Guide to Purity Assessment of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development of pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment and validation of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[1] This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical technique for their needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data from hypothetical validation studies of HPLC and NMR methods for the purity assessment of this compound.

Validation ParameterHPLC MethodqNMR MethodKey Considerations
Purity Assay (%) 99.5 ± 0.2%99.3 ± 0.3%Both methods provide comparable purity results, with HPLC showing slightly higher precision.
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.5%HPLC generally offers better precision for quantitative measurements.[2]
- Intermediate Precision≤ 1.5%≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods demonstrate good accuracy within acceptable limits as per ICH guidelines.[3]
Linearity (R²) ≥ 0.999≥ 0.998Both techniques show excellent linearity over the tested concentration ranges.
Limit of Detection (LOD) 0.01 µg/mL10 µg/mLHPLC is significantly more sensitive, making it ideal for trace impurity detection.[4]
Limit of Quantification (LOQ) 0.03 µg/mL30 µg/mLThe lower LOQ of HPLC allows for the accurate quantification of low-level impurities.
Specificity High (with appropriate column and mobile phase)High (unique spectral fingerprint)NMR provides unambiguous structural confirmation, while HPLC relies on retention time matching.[5]
Reference Standard RequiredNot required (uses an internal standard)qNMR's ability to quantify without a specific reference standard of the analyte is a major advantage.[4]

Experimental Protocols: A Detailed Look

The following are detailed methodologies for the HPLC and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[6]

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This method allows for the determination of the purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Data processing software

Experimental Conditions:

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Maleic anhydride (or another suitable standard with a known purity and non-overlapping signals)

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei)

  • Number of Scans: 16 (or as needed for adequate signal-to-noise ratio)

Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample into a vial.

  • Accurately weigh about 10 mg of the internal standard (e.g., maleic anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualizing the Workflow and Validation Process

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationships in the validation process.

Purity_Assessment_Workflow cluster_hplc HPLC Workflow cluster_nmr qNMR Workflow hplc_prep Sample & Standard Preparation hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_data Chromatographic Data Acquisition hplc_inj->hplc_data hplc_proc Data Processing (Peak Integration) hplc_data->hplc_proc hplc_calc Purity Calculation (Area % or vs. Standard) hplc_proc->hplc_calc end End nmr_prep Sample & Internal Std Preparation nmr_acq NMR Spectrum Acquisition nmr_prep->nmr_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_calc Purity Calculation (Integral Comparison) nmr_proc->nmr_calc start Start Validation_Process method_dev Analytical Method Development validation_protocol Validation Protocol (ICH Q2(R1)) method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity lod_loq LOD & LOQ validation_protocol->lod_loq accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision robustness Robustness validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report lod_loq->validation_report accuracy->validation_report precision->validation_report robustness->validation_report

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, a compound that requires careful management due to its potential hazards. Adherence to these procedures is essential to ensure the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Immediate Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

In the event of exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Ingestion or Inhalation: Move the individual to fresh air. Seek immediate medical attention.

Waste Segregation and Container Management

Proper segregation and containment are the first steps in the disposal process. To prevent accidental chemical reactions and ensure safe transport, follow these guidelines:

  • Waste Identification: All waste containing this compound must be clearly identified.

  • Dedicated Waste Container: Use a designated, leak-proof container made of compatible material for collecting this waste. The original container is often the best choice.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Segregation: This waste stream must be kept separate from other chemical waste, particularly incompatible materials such as strong oxidizing agents, acids, and bases.[3]

The following table summarizes the key aspects of waste segregation and container management:

ParameterGuidelineRationale
Waste Type Solid Chemical WasteThe compound is a solid at room temperature.[1]
Container Original or compatible, sealed, leak-proof container.Prevents spills and environmental contamination.[2]
Labeling "Hazardous Waste," full chemical name, and hazard pictograms.Ensures proper identification and handling.[4]
Storage In a designated, well-ventilated satellite accumulation area.Maintains a safe and organized laboratory environment.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Collection and On-site Management:

  • Preparation: Before beginning any experiment that will generate this waste, ensure that a designated and properly labeled hazardous waste container is available in the laboratory.

  • Collection of Solid Waste:

    • Carefully transfer any solid residue of this compound into the designated waste container using a clean spatula or scoop.

    • Contaminated consumables such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with the compound three times with a suitable organic solvent (e.g., acetone or ethanol).

    • The first rinseate is considered hazardous and must be collected in a separate, labeled container for liquid hazardous waste.

    • Subsequent rinses may also need to be collected, depending on institutional policies.

  • Empty Container Disposal:

    • Once a container of this compound is empty, it must be triple-rinsed with a suitable solvent.[6]

    • The first rinseate must be collected as hazardous waste.[7]

    • After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label. The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling.[6][7]

  • Storage Pending Disposal:

    • Keep the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure that the storage area is away from sources of ignition and incompatible materials.

  • Arranging for Pickup:

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to schedule a waste pickup.[5]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep or scoop the material into a labeled container for disposal. Avoid creating dust. For a liquid spill (if the compound is dissolved in a solvent), use an inert absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: After the bulk of the spill has been collected, decontaminate the area with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 On-site Management cluster_2 Final Disposal cluster_3 Empty Container Procedure A Solid Waste Generated (residue, contaminated items) C Collect in Labeled Hazardous Waste Container (Solid) A->C B Liquid Waste Generated (first rinse of glassware) D Collect in Labeled Hazardous Waste Container (Liquid) B->D E Store in Designated Satellite Accumulation Area C->E D->E F Segregate from Incompatible Waste E->F G Contact EHS for Waste Pickup F->G H Professional Disposal (e.g., Incineration) G->H I Triple Rinse Container J Collect First Rinse as Hazardous Waste I->J K Deface Label I->K J->D L Dispose of Clean Container in Regular Lab Trash/Recycling K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate could not be located. The following guidance is based on the limited safety information available from supplier websites and general best practices for handling laboratory chemicals with unknown comprehensive toxicity. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for site-specific procedures and perform a thorough risk assessment before handling this compound.

Hazard Summary

Based on available data, this compound is classified as an irritant. The primary known hazard is serious eye irritation. Due to the lack of comprehensive toxicological data, it is prudent to handle this compound as potentially hazardous by other routes of exposure, including skin contact, inhalation, and ingestion.

Known Hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye IrritationGHS07 (Irritant)WarningH319: Causes serious eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPPE ItemSpecificationPurpose
Eyes/Face Safety GogglesChemical splash-proof, conforming to ANSI Z87.1 or equivalent.To prevent eye contact and serious eye irritation.
Face ShieldWorn over safety goggles.Recommended when there is a risk of splashing or aerosol generation.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves. Check manufacturer's compatibility chart.To prevent skin contact.
Body Laboratory CoatFlame-resistant, fully buttoned with tight-fitting cuffs.To protect skin and personal clothing from contamination.
Respiratory Fume Hood or Ventilated EnclosureTo be used for all manipulations of the solid compound or solutions to minimize inhalation exposure.
RespiratorA NIOSH-approved respirator may be required for certain operations, such as cleaning up large spills or when adequate ventilation is not available. Consult with your EHS department.To prevent inhalation of dust or aerosols.
Feet Closed-toe ShoesMade of a non-porous material.To protect feet from spills.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the laboratory.

3.2. Step-by-Step Handling Procedure:

  • Pre-use Inspection: Before starting work, inspect all PPE for damage and ensure it is the correct type.

  • Weighing: To minimize the generation of dust, weigh the solid compound in the fume hood. Use a disposable weighing boat.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Manipulations: All subsequent experimental steps should be carried out within the fume hood.

  • Post-handling Decontamination: After handling, wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

3.3. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage class is 11: Combustible Solids.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect unused solid compound, contaminated weighing boats, and other contaminated disposable materials in a designated, labeled hazardous waste container for solids.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

4.2. Labeling and Storage of Waste:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's EHS department.

4.3. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate_waste Segregate & Label Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.